molecular formula C13H16N4 B1454111 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine CAS No. 1464966-76-4

3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine

Cat. No.: B1454111
CAS No.: 1464966-76-4
M. Wt: 228.29 g/mol
InChI Key: DYTYUZGOIYLDAT-UHFFFAOYSA-N
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Description

3-(4-Phenyl-4H-1,2,4-triazol-3-yl)piperidine is a chemical compound featuring a piperidine ring linked to a phenyl-substituted 1,2,4-triazole, a scaffold of significant interest in medicinal chemistry and drug discovery. This specific molecular architecture is recognized as a key pharmacophore in the development of receptor antagonists. Scientific literature indicates that close structural analogs of this compound have been investigated as potent and selective antagonists for the P2Y14 receptor, a G protein-coupled receptor (GPCR) implicated in immune and inflammatory responses related to conditions such as diabetes, asthma, and inflammatory diseases . In such applications, the piperidine-triazole core is designed to anchor the molecule within the orthosteric binding site of the receptor, with the pendant phenyl group often occupying a deep hydrophobic pocket to confer binding affinity and selectivity . The compound serves as a versatile building block for further chemical exploration and optimization, including structure-activity relationship (SAR) studies. Researchers can leverage this high-purity intermediate to develop novel bioactive molecules for pharmacological profiling and hit-to-lead optimization campaigns. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(4-phenyl-1,2,4-triazol-3-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c1-2-6-12(7-3-1)17-10-15-16-13(17)11-5-4-8-14-9-11/h1-3,6-7,10-11,14H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTYUZGOIYLDAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NN=CN2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Phenyl-Triazol-Piperidine Scaffold: A Technical Guide to History, Synthesis, and Therapeutic Application

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an in-depth analysis of the Phenyl-Triazol-Piperidine scaffold, tracing its evolution from a classic CNS-privileged structure to its modern renaissance in ferroptosis targeting.

Executive Summary

This guide details the structural evolution, synthetic pathways, and biological validation of phenyl-triazol-piperidine analogs.

Part 1: Historical Genesis & Structural Logic

The mGluR2 Era (The JNJ Series)

The discovery of JNJ-42153605 by Janssen Research & Development marked the first major validation of the phenyl-triazol-piperidine scaffold. The objective was to develop a potent mGluR2 PAM for the treatment of schizophrenia and anxiety, overcoming the blood-brain barrier (BBB) penetration issues plaguing earlier glutamate modulators.

The Structural Logic (SAR):

  • The Core (Triazolo[4,3-a]pyridine): The central triazole-fused pyridine ring provided a rigid, planar core that minimized rotatable bonds (lowering entropic penalty upon binding) while offering specific H-bond acceptors.

  • The Piperidine Linker: A 4-phenylpiperidine moiety was attached to the core.[1][2][3] The piperidine ring served as a semi-rigid spacer, positioning the distal phenyl ring into a deep hydrophobic pocket (the "allosteric pocket") of the transmembrane domain.

  • The Phenyl Anchor: Substitutions on the distal phenyl ring (e.g., fluorine) modulated metabolic stability (blocking P450 oxidation) without disrupting the

    
     stacking interactions essential for potency.
    

Key Molecule:

  • Compound: JNJ-42153605[1][2][3][4][5]

  • Mechanism: mGluR2 PAM (EC

    
     = 17 nM)
    
  • Outcome: Demonstrated efficacy in phencyclidine (PCP)-induced hyperlocomotion models.[1][2][3]

The Modern Renaissance: FSP1 Inhibition (2025)

Mechanism of Action: FSP1 protects cancer cells from ferroptosis (iron-dependent cell death) by regenerating Coenzyme Q10. The phenyl-triazol-piperidine analogs (specifically the afi-FSP1 series) bind to the hydrophobic channel of FSP1.

  • Binding Mode: The phenyl group engages in

    
    -stacking with Phe15 and Phe354, while the triazole acts as a dipole linker, mimicking the quinone headgroup of CoQ10.
    

Part 2: Visualization of Signaling & SAR

Diagram 1: Structural Activity Relationship (SAR) Logic

This diagram illustrates the functional role of each component within the scaffold, derived from the JNJ and FSP1 datasets.

SAR_Logic Scaffold Phenyl-Triazol-Piperidine Core Scaffold Phenyl Distal Phenyl Ring (Hydrophobic Anchor) Scaffold->Phenyl Site A Triazole Triazole/Fused-Triazole (Dipole & Linker) Scaffold->Triazole Site B Piperidine Piperidine Ring (Spacer & Solubility) Scaffold->Piperidine Site C Func_Phenyl π-π Stacking (Phe15/Phe354 in FSP1) (Allosteric Pocket in mGluR2) Phenyl->Func_Phenyl Func_Triazole Rigidity & H-Bonding (Replaces Amide/Ester) Triazole->Func_Triazole Func_Piperidine conformational Control PK/BBB Penetration Piperidine->Func_Piperidine

Caption: Functional decomposition of the phenyl-triazol-piperidine scaffold, highlighting the specific binding roles across mGluR2 and FSP1 targets.

Part 3: Experimental Protocols

Synthesis of the Triazolo-Piperidine Core

Context: This protocol adapts the convergent synthesis route used for JNJ-42153605, suitable for generating analogs.

Reagents & Equipment:

  • 2-hydrazinopyridine derivative

  • Cyclopropanecarbonyl chloride (or equivalent acyl chloride)

  • Phosphorus oxychloride (

    
    )
    
  • 4-phenylpiperidine[1][2][3]

  • Acetonitrile (ACN), Triethylamine (TEA)

Step-by-Step Methodology:

  • Acylation (Hydrazide Formation):

    • Dissolve the 2-hydrazinopyridine derivative (1.0 eq) in DCM at 0°C.

    • Add TEA (1.5 eq) followed by dropwise addition of acyl chloride (1.1 eq).

    • Stir at RT for 2 hours. Quench with water, extract with DCM, and dry over

      
       to yield the hydrazide intermediate.
      
  • Cyclization (Triazole Formation):

    • Suspend the hydrazide in

      
       (excess, acts as solvent/reagent).
      
    • Heat to reflux (80-100°C) for 4 hours. Caution: POCl3 is corrosive.

    • Evaporate excess

      
       under reduced pressure. Neutralize the residue with saturated 
      
      
      
      to obtain the chlorotriazolopyridine intermediate.
  • Nucleophilic Substitution (Piperidine Coupling):

    • Dissolve the chloro-intermediate (1.0 eq) in ACN.

    • Add 4-phenylpiperidine (1.2 eq) and TEA (2.0 eq).

    • Heat in a sealed tube or microwave reactor at 120°C for 30 minutes.

    • Purification: Concentrate and purify via flash chromatography (Hexane/EtOAc gradient).

Biological Validation: FSP1 Inhibition Assay

Context: Validating the scaffold's activity against the modern target FSP1 (Ferroptosis).

Principle: FSP1 reduces CoQ10 to CoQ10H2 using NADH. This assay measures the consumption of NADH via fluorescence or absorbance.

Protocol:

  • Buffer Prep: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.01% Tween-20.

  • Enzyme Mix: Dilute recombinant human FSP1 (50 nM final) in buffer.

  • Substrate Mix: Prepare CoQ1 (50 µM) and NADH (100 µM).

  • Compound Addition:

    • Dispense 10 µL of phenyl-triazol-piperidine analog (serially diluted in DMSO) into 384-well plates.

    • Add 20 µL Enzyme Mix. Incubate 15 mins at RT.

  • Reaction Start: Add 20 µL Substrate Mix.

  • Measurement: Monitor NADH depletion by fluorescence (Ex 340 nm / Em 460 nm) for 30 minutes.

  • Data Analysis: Calculate slope (Vmax) and fit to 4-parameter logistic equation to determine

    
    .
    

Part 4: Comparative Data Analysis

The following table summarizes the key physicochemical and biological properties of the "Hero Molecules" representing this scaffold's history.

FeatureJNJ-42153605 (Classic)afi-FSP1-4 (Modern)
Primary Target mGluR2 (PAM)FSP1 (Inhibitor)
Therapeutic Area CNS (Schizophrenia)Oncology (Ferroptosis)
Core Structure Triazolo[4,3-a]pyridineMethylthiomethyl-triazole
Linker Direct fusionPiperidine linker
Key Interaction Allosteric modulationHydrophobic channel blocking
Discovery Method High-Throughput Screening (HTS)AI/Virtual Screening (AdaptiveFlow)
Molecular Weight ~400 Da~450 Da

Part 5: Discovery Workflow Visualization

Diagram 2: From Virtual Screen to Validated Hit

This workflow visualizes the modern discovery pipeline (AdaptiveFlow) that identified the phenyl-triazol-piperidine moiety as an FSP1 inhibitor.

Discovery_Flow Library Ultra-Large Library (69 Billion Molecules) AI_Screen AdaptiveFlow AI Screening (Structure-Based Docking) Library->AI_Screen Input Hit_ID Hit Identification Phenyl-Triazol-Piperidine Core AI_Screen->Hit_ID Top 0.01% Scoring Validation Experimental Validation (FSP1 Enzymatic Assay) Hit_ID->Validation Synthesis & Testing Crystal X-Ray Crystallography (Confirmation of Binding Mode) Validation->Crystal Structural Proof

References

  • Cid, J. M., et al. (2012). Discovery of 3-cyclopropylmethyl-7-(4-phenylpiperidin-1-yl)-8-trifluoromethyl[1,2,4]triazolo[4,3-a]pyridine (JNJ-42153605): A positive allosteric modulator of the metabotropic glutamate 2 receptor.[1][2] Journal of Medicinal Chemistry. Link

  • Tresadern, G., et al. (2011). Scaffold hopping from pyridones to triazolo[4,3-a]pyridines: Discovery of mGlu2 receptor positive allosteric modulators. Bioorganic & Medicinal Chemistry Letters. Link

  • Cayman Chemical. JNJ-42153605 Product Monograph & Biological Data. Link

Sources

Methodological & Application

Synthesis route for 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine from precursors

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine

Abstract

This application note provides a detailed, robust, and reproducible synthetic pathway for the preparation of 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The piperidine and 1,2,4-triazole moieties are prominent pharmacophores found in numerous therapeutic agents.[1][2] The described route employs a linear, five-step synthesis commencing from commercially available ethyl piperidine-3-carboxylate (ethyl nipecotate). The strategy involves the use of a tert-butyloxycarbonyl (Boc) protecting group to ensure regioselectivity, followed by the construction of the 1,2,4-triazole ring via a carbohydrazide intermediate, and concluding with deprotection under acidic conditions. Each step is accompanied by a detailed experimental protocol, characterization data expectations, and an explanation of the chemical principles, ensuring that researchers can confidently replicate and adapt this methodology.

Introduction and Synthetic Strategy

The synthesis of functionalized heterocyclic compounds is a cornerstone of modern drug discovery. The target molecule, 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine, integrates two privileged structural motifs. The piperidine ring is a ubiquitous feature in pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties.[3][4] The 1,2,4-triazole ring is a bioisostere for amide and ester groups and is known for a wide spectrum of biological activities.[1][5][6]

The chosen synthetic strategy is a linear approach designed for reliability and scalability, starting from the readily available piperidine scaffold.

The core strategic decisions are:

  • Piperidine Nitrogen Protection: The secondary amine of the starting material, ethyl nipecotate, is nucleophilic and would interfere with the subsequent hydrazinolysis and cyclization steps. Therefore, the first step is the protection of this amine using a tert-butyloxycarbonyl (Boc) group. The Boc group is ideal due to its stability under the basic and nucleophilic conditions of the subsequent steps and its straightforward removal under acidic conditions.

  • Triazole Ring Construction: Building the triazole ring onto the piperidine core is more controlled than attempting to functionalize a pre-formed triazole with a piperidine unit. The synthesis proceeds through a key N-Boc-piperidine-3-carbohydrazide intermediate. This intermediate is a versatile precursor for various well-established 1,2,4-triazole syntheses.[7][8]

  • Cyclization and Aromatization: The 1,2,4-triazole ring is formed by reacting the carbohydrazide with triethyl orthoformate, followed by condensation with aniline. This sequence reliably yields the desired 4-phenyl substituted triazole ring system.

  • Final Deprotection: The final step is the clean and efficient removal of the Boc protecting group to yield the target compound as a salt, which can be neutralized to the free base.

This multi-step process provides multiple checkpoints for purification and characterization, ensuring the integrity of the final product.

Overall Synthetic Pathway

The complete five-step synthesis is outlined below.

G cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3 & 4: Triazole Formation cluster_3 Step 5: Deprotection A Ethyl piperidine-3-carboxylate B Ethyl 1-(tert-butoxycarbonyl)piperidine-3-carboxylate A->B Boc₂O, Et₃N DCM, 0°C to RT C tert-Butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate B->C N₂H₄·H₂O EtOH, Reflux D tert-Butyl 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate C->D 1. HC(OEt)₃, Reflux 2. Aniline, AcOH, Reflux E 3-(4-Phenyl-4H-1,2,4-triazol-3-yl)piperidine D->E HCl in Dioxane or TFA DCM, RT

Caption: Five-step synthesis of the target compound from ethyl nipecotate.

Materials and Methods

Equipment
  • Standard laboratory glassware (round-bottom flasks, condensers, separatory funnels, etc.)

  • Magnetic stirrers with heating plates

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash column chromatography system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Reagents
  • Ethyl piperidine-3-carboxylate (Ethyl nipecotate)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Hydrazine monohydrate (N₂H₄·H₂O)

  • Ethanol (EtOH), absolute

  • Triethyl orthoformate (HC(OEt)₃)

  • Aniline

  • Glacial Acetic Acid (AcOH)

  • 4M HCl in 1,4-Dioxane or Trifluoroacetic acid (TFA)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Safety Precaution: Hydrazine is highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Aniline is also toxic.

Experimental Protocols

Step 1: Synthesis of Ethyl 1-(tert-butoxycarbonyl)piperidine-3-carboxylate
  • Rationale: This step protects the piperidine nitrogen to prevent it from acting as a nucleophile in subsequent reactions.

  • Procedure:

    • Dissolve ethyl piperidine-3-carboxylate (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask.

    • Cool the mixture to 0 °C using an ice bath.

    • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC (e.g., 30% EtOAc in hexanes).

    • Upon completion, wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product is often pure enough for the next step, or it can be purified by flash chromatography if necessary.

  • Expected Outcome: A colorless to pale yellow oil. Yield: >95%.

Step 2: Synthesis of tert-Butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate
  • Rationale: The ethyl ester is converted to a carbohydrazide, which is the direct precursor for building the triazole ring.

  • Procedure:

    • Dissolve the N-Boc protected ester from Step 1 (1.0 eq) in absolute ethanol.

    • Add hydrazine monohydrate (5.0 eq) to the solution.

    • Heat the mixture to reflux (approx. 80 °C) and maintain for 6-8 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol and excess hydrazine.

    • Add water to the residue to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Expected Outcome: A white crystalline solid. Yield: 85-95%.

Step 3 & 4: Synthesis of tert-Butyl 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate
  • Rationale: This is the key ring-forming sequence. The carbohydrazide first condenses with triethyl orthoformate. The resulting intermediate is then reacted with aniline, which displaces an ethoxy group and subsequently cyclizes via elimination of ethanol to form the aromatic 1,2,4-triazole ring.

G Hydrazide N-Boc-Piperidine-3-carbohydrazide Intermediate1 Intermediate A Hydrazide->Intermediate1 - EtOH Orthoformate HC(OEt)₃ Orthoformate->Intermediate1 Intermediate2 Intermediate B Intermediate1->Intermediate2 - EtOH Aniline Aniline Aniline->Intermediate2 Product N-Boc Protected Triazole Intermediate2->Product Cyclization - EtOH

Caption: Key steps in the 1,2,4-triazole ring formation.

  • Procedure:

    • Combine the carbohydrazide from Step 2 (1.0 eq) and triethyl orthoformate (5.0 eq).

    • Heat the mixture to reflux (approx. 140-150 °C) for 4 hours.

    • Allow the mixture to cool slightly and then remove the excess triethyl orthoformate under reduced pressure.

    • To the crude residue, add aniline (1.2 eq) and glacial acetic acid (2.0 eq).

    • Heat this new mixture to reflux (approx. 120 °C) for 5-7 hours.

    • Monitor the reaction by TLC.

    • After cooling, pour the reaction mixture into ice-cold water and basify to pH ~8 with a saturated NaHCO₃ solution.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude residue by flash column chromatography (e.g., using a gradient of 30-60% EtOAc in hexanes).

  • Expected Outcome: A white to off-white solid. Yield: 50-70%.

Step 5: Synthesis of 3-(4-Phenyl-4H-1,2,4-triazol-3-yl)piperidine
  • Rationale: The final step is the removal of the acid-labile Boc protecting group to yield the desired secondary amine.

  • Procedure:

    • Dissolve the Boc-protected triazole from Step 4 (1.0 eq) in a minimal amount of DCM or methanol.

    • Add a 4M solution of HCl in 1,4-dioxane (5-10 eq) or neat trifluoroacetic acid (TFA, 10 eq).

    • Stir the mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is fully consumed.

    • Concentrate the mixture under reduced pressure to remove the solvent and excess acid.

    • Triturate the residue with diethyl ether to precipitate the hydrochloride (or TFA) salt of the product.

    • Filter the solid and dry under vacuum.

    • (Optional) To obtain the free base, dissolve the salt in water, basify with 1M NaOH to pH >10, and extract with DCM or EtOAc. Dry the organic layer and concentrate to yield the free base.

  • Expected Outcome: A white solid (as the salt) or a pale oil/solid (as the free base). Yield: >90%.

Data Summary

StepStarting MaterialKey ReagentsProductTypical Yield
1 Ethyl piperidine-3-carboxylateBoc₂O, Et₃NEthyl 1-(tert-butoxycarbonyl)piperidine-3-carboxylate>95%
2 N-Boc Ester (from Step 1)N₂H₄·H₂Otert-Butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate85-95%
3/4 N-Boc Hydrazide (from Step 2)HC(OEt)₃, Anilinetert-Butyl 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate50-70%
5 N-Boc Triazole (from Step 3/4)HCl or TFA3-(4-Phenyl-4H-1,2,4-triazol-3-yl)piperidine>90%

References

  • 1,2,4-Triazole - Wikipedia. Wikipedia. [Link]

  • Dawood, R. S., & Dayl, S. A. (2020). Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. Synthetic Communications, 50(16), 2445-2458. [Link]

  • Visible light-induced cyclization reactions for the synthesis of 1,2,4-triazolines and 1,2,4-triazoles. Chemical Communications, Royal Society of Chemistry. [Link]

  • Synthesis of 1,2,4 triazole compounds. ISRES Publishing. [Link]

  • Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [Link]

  • Doyle, A. G., & Hu, J. (2016). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition, 55(14), 4236-4255. [Link]

  • Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. ResearchGate. [Link]

  • A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]

  • Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Molecules, 14(1), 188-200. [Link]

  • Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Me. Wiley Online Library. [Link]

  • Synthesis and biological studies of new piperidino-1,2,3-triazole hybrids with 3-aryl isoxazole side chains. European Journal of Medicinal Chemistry, 224, 113715. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine. DigitalCommons@TMC. [Link]

  • A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. ResearchGate. [Link]

  • Synthesis of 3-pyridyl-substituted 5-amino-1,2,4-triazoles from aminoguanidine and pyridinecarboxylic acids. ResearchGate. [Link]

  • Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 281, 117019. [Link]

  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia. [Link]

  • Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Longdom Publishing. [Link]

  • Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. ResearchGate. [Link]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances. [Link]

  • Microwave-assisted synthesis of triazole derivatives conjugated with piperidine as new anti-enzymatic agents. Monash University Research. [Link]

  • Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(22), 7639. [Link]

Sources

Synthesis of 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine: A Detailed Protocol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the synthesis of 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and professionals in the field, offering not just a methodology, but also the scientific rationale behind the chosen synthetic strategy.

Introduction

The piperidine moiety is a ubiquitous feature in a vast array of pharmaceuticals and biologically active natural products.[1] Similarly, the 1,2,4-triazole ring system is a privileged scaffold known for its diverse pharmacological activities. The conjunction of these two heterocyclic systems in 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine presents a molecule with considerable potential for therapeutic applications, including but not limited to, inhibitors of glutaminyl cyclase isoenzymes implicated in cancer.[2][3]

This protocol outlines a robust and reproducible synthetic route, commencing from commercially available starting materials. The chosen strategy prioritizes safety, efficiency, and scalability, making it suitable for both discovery and process development environments.

Synthetic Strategy Overview

The synthesis of the target compound is approached through a multi-step sequence that involves the construction of the 1,2,4-triazole ring onto a pre-functionalized piperidine core. The key steps are:

  • Protection of the Piperidine Nitrogen: To prevent unwanted side reactions, the secondary amine of the piperidine starting material is protected with a tert-butyloxycarbonyl (Boc) group.

  • Formation of the Key Intermediate: The carboxylic acid functionality of the protected piperidine is converted into a carbohydrazide, a crucial precursor for the triazole ring formation.

  • Construction of the Thiosemicarbazide Backbone: The carbohydrazide is reacted with phenyl isothiocyanate to form the corresponding thiosemicarbazide derivative.

  • Cyclization to the 1,2,4-Triazole Ring: The thiosemicarbazide undergoes base-catalyzed intramolecular cyclization to yield the desired 1,2,4-triazole ring.

  • Deprotection of the Piperidine Nitrogen: The final step involves the removal of the Boc protecting group to afford the target compound, 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine.

Synthetic_Workflow A N-Boc-Piperidine-3-Carboxylic Acid B N-Boc-Piperidine-3-Carbohydrazide A->B Hydrazine Hydrate C N'-[(N-Boc-piperidin-3-yl)carbonyl]-N-phenylhydrazinecarbothioamide B->C Phenyl Isothiocyanate D tert-butyl 3-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate C->D NaOH (Cyclization) E 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine D->E Acid (Deprotection)

Caption: Synthetic workflow for 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine.

Experimental Protocol

Materials and Reagents

ReagentSupplierPurityCAS Number
(R,S)-N-Boc-piperidine-3-carboxylic acidCommercial Source>95%163438-09-3
Hydrazine HydrateCommercial Source>98%10217-52-4
Phenyl IsothiocyanateCommercial Source>99%103-72-0
Sodium Hydroxide (NaOH)Commercial Source>97%1310-73-2
Hydrochloric Acid (HCl), concentratedCommercial Source37%7647-01-0
Ethanol (EtOH)Commercial SourceAnhydrous64-17-5
Diethyl EtherCommercial SourceAnhydrous60-29-7
Dichloromethane (DCM)Commercial SourceAnhydrous75-09-2
Ethyl Acetate (EtOAc)Commercial SourceHPLC Grade141-78-6
HexanesCommercial SourceHPLC Grade110-54-3
Anhydrous Sodium Sulfate (Na₂SO₄)Commercial SourceACS Grade7757-82-6

Safety Precautions:

  • Phenyl isothiocyanate is toxic if swallowed, causes severe skin burns and eye damage, and may cause allergic skin or respiratory reactions.[4][5][6][7] Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Hydrazine hydrate is corrosive and a suspected carcinogen. Handle with extreme care in a fume hood, using appropriate PPE.

  • Sodium hydroxide is corrosive and can cause severe burns.[8][9][10][11][12] Handle with care, wearing gloves and eye protection.

  • Concentrated hydrochloric acid is highly corrosive and releases toxic fumes. Handle only in a fume hood with appropriate PPE.

  • All reactions should be performed in a well-ventilated fume hood.

Step 1: Synthesis of N-Boc-piperidine-3-carbohydrazide

This step involves the conversion of the carboxylic acid to a carbohydrazide, a nucleophilic species essential for the subsequent reaction.

Procedure:

  • To a solution of N-Boc-piperidine-3-carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (1.2 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add hydrazine hydrate (1.5 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain N-Boc-piperidine-3-carbohydrazide as a solid.

Step 2: Synthesis of N'-[(N-Boc-piperidin-3-yl)carbonyl]-N-phenylhydrazinecarbothioamide

This step forms the thiosemicarbazide intermediate, which is the direct precursor to the triazole ring.

Procedure:

  • Dissolve N-Boc-piperidine-3-carbohydrazide (1.0 eq) in ethanol.

  • To this solution, add phenyl isothiocyanate (1.1 eq) dropwise at room temperature.[13]

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the thiosemicarbazide derivative. If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography.

Step 3: Synthesis of tert-butyl 3-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate

This is the key cyclization step to form the 1,2,4-triazole ring. The use of a base promotes the intramolecular nucleophilic attack and subsequent dehydration.

Procedure:

  • Suspend the thiosemicarbazide derivative from Step 2 (1.0 eq) in an aqueous solution of sodium hydroxide (2 M, 5-10 eq).

  • Heat the mixture to reflux for 4-6 hours.[14] The reaction should become homogeneous as it proceeds.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Carefully acidify the cooled solution with concentrated hydrochloric acid to a pH of approximately 5-6. This will cause the product to precipitate.

  • Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to afford the triazole-thione product.

Step 4: Synthesis of 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine (Final Product)

The final step is the removal of the Boc protecting group to yield the target primary amine. This is typically achieved under acidic conditions.[15]

Procedure:

  • Dissolve the Boc-protected triazole from Step 3 in a suitable solvent such as dichloromethane or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4 M), dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediates and the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Melting Point (MP): To assess the purity of solid compounds.

Data Summary

StepCompound NameExpected Yield (%)Physical StateKey Characterization Data
1N-Boc-piperidine-3-carbohydrazide70-85White Solid¹H NMR, ¹³C NMR, MS
2N'-[(N-Boc-piperidin-3-yl)carbonyl]-N-phenylhydrazinecarbothioamide80-90Solid¹H NMR, ¹³C NMR, MS
3tert-butyl 3-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate75-85Solid¹H NMR, ¹³C NMR, MS
43-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine85-95Solid¹H NMR, ¹³C NMR, HRMS, MP

Conclusion

This protocol provides a detailed and reliable method for the synthesis of 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine. By following the outlined steps and adhering to the safety precautions, researchers can efficiently produce this valuable compound for further investigation in drug discovery programs. The logical flow and explanation of each step are intended to empower scientists to not only replicate the synthesis but also to adapt it for the preparation of analogous structures.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenyl isothiocyanate. Retrieved from [Link]

  • Exposome-Explorer. (2009, July 20). Material Safety Data Sheet Phenyl isothiocyanate MSDS# 96278. Retrieved from [Link]

  • (2023, October 13). SAFETY DATA SHEET - (R)-N-BOC-Piperidine-3-carboxylic acid. Retrieved from [Link]

  • (n.d.). Sodium Hydroxide 40% - SAFETY DATA SHEET. Retrieved from [Link]

  • (n.d.). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. PMC. Retrieved from [Link]

  • Tata Chemicals Ltd. (2021, June 21). SAFETY DATA SHEET (SDS) - Name of chemical : Sodium Hydroxide. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium hydroxide. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • (n.d.). CN103204801A - Synthesis method for N-Boc-3-piperidone. Google Patents.
  • Mokhtary, M., & Mahooti, K. (2023, December 3). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. Retrieved from [Link]

  • (2025, August 18). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI. Retrieved from [Link]

  • (2025, January 5). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. PubMed. Retrieved from [Link]

  • (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • (2022, September 26). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. Retrieved from [Link]

  • (n.d.). synthesis of 1,2,4 triazole compounds. ISRES. Retrieved from [Link]

  • Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. Retrieved from [Link]

  • (n.d.). Phenyl Isothiocyanate. Retrieved from [Link]

  • (2024, May 6). Synthesis methods of 1,2,4-triazole-3-thiones: review. Retrieved from [Link]

  • (2025, August 6). SYNTHESIS AND CYCLIZATION OF SOME THIOSEMICARBAZIDE DERIVATIVES | Request PDF. ResearchGate. Retrieved from [Link]

  • (n.d.). Cyclization of piperidine carboxamides towards final piperidin-3-yl-oxathiazol-2-ones. Retrieved from [Link]

  • (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. Retrieved from [Link]

  • (n.d.). trans-4-ARYLPIPERIDINE-3-CARBOXYLIC. Retrieved from [Link]

  • (n.d.). N-Phenylpiperidine-1-carbothioamide. PMC. Retrieved from [Link]

  • (n.d.). WO2013042138A2 - Process for the preparation of triazole antifungal drug, its intermediates and polymorphs thereof. Google Patents.
  • (n.d.). synthesis of isothiocyanates. Retrieved from [Link]

  • (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Retrieved from [Link]

Sources

In vitro assay protocols using 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Characterization of 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine Scaffolds in Orexin Receptor Signaling

Introduction & Scope

The compound 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for Orexin Receptor Antagonists (ORAs) . This scaffold forms the structural core of several clinical Dual Orexin Receptor Antagonists (DORAs), including Suvorexant and Almorexant , used in the treatment of insomnia and sleep disorders.

This application note provides a comprehensive technical guide for evaluating this scaffold's activity against human Orexin Receptors (OX1R and OX2R). The protocols focus on Gq-mediated Calcium Mobilization (functional antagonism) and Radioligand Binding (affinity), enabling researchers to validate the compound as a hit-to-lead fragment or a chemical probe.

Target Mechanism: Orexin receptors are G-protein coupled receptors (GPCRs).[1][2] Upon binding the neuropeptide Orexin-A or Orexin-B, they primarily couple to G


q , triggering the Phospholipase C (PLC) cascade, IP3 generation, and the release of intracellular calcium (

).[3] The triazole-piperidine scaffold functions by sterically blocking this activation, acting as a competitive antagonist.

Compound Handling & Preparation

The 1,2,4-triazole moiety imparts significant lipophilicity to the molecule. Proper solubilization is critical to prevent precipitation during aqueous dilution, which causes false negatives in microplate assays.

Solubility Protocol:

  • Stock Preparation: Dissolve the lyophilized powder in 100% anhydrous DMSO to a concentration of 10 mM . Vortex for 30 seconds.

    • Quality Check: Inspect visually for turbidity. If turbid, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (hydrophobic compounds can stick to polypropylene). Store at -20°C. Avoid freeze-thaw cycles (>3 cycles degrades the piperidine ring integrity).

  • Assay Working Solution:

    • Perform serial dilutions in 100% DMSO first (e.g., 3-fold dilution series).

    • The final transfer to the assay buffer should result in a DMSO concentration of ≤ 0.5% to avoid cytotoxicity or non-specific membrane perturbation.

Protocol A: Kinetic Calcium Mobilization Assay (FLIPR)

This is the gold-standard functional assay for Gq-coupled GPCRs. It measures the ability of the test compound to inhibit Orexin-A induced calcium release.

Experimental Logic:

  • System: CHO-K1 or HEK293 cells stably expressing hOX1R or hOX2R.

  • Detection: Fluo-4 AM or Calcium-6 fluorescent dye.

  • Readout: Fluorescence Units (RFU) over time via FLIPR (Fluorometric Imaging Plate Reader).

Step-by-Step Workflow
  • Cell Plating (Day -1):

    • Harvest CHO-hOX1R cells using Accutase (avoid Trypsin to preserve receptor integrity).

    • Seed 10,000 cells/well in a 384-well black-wall/clear-bottom poly-D-lysine coated plate.

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading (Day 0):

    • Remove culture media.

    • Add 20 µL of Loading Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid + Calcium-6 Dye.

    • Note on Probenecid: Essential to inhibit the anion transporter and prevent dye leakage from CHO cells.

    • Incubate: 60 min at 37°C, then 15 min at Room Temperature (RT) to equilibrate.

  • Compound Addition (Antagonist Mode):

    • Transfer 10 µL of the Test Compound (3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine) dilution series to the cell plate.

    • Incubate for 30 minutes at RT. This allows the antagonist to occupy the receptor binding pocket.

  • Agonist Challenge & Reading:

    • Place plate in FLIPR Tetra or FlexStation.

    • Baseline Read: 10 seconds.

    • Injection: Inject 10 µL of Orexin-A (EC80 concentration) .

    • Kinetic Read: Measure fluorescence every 1 second for 60 seconds, then every 3 seconds for 120 seconds.

Data Visualization: Assay Workflow

G Start Cell Seeding (CHO-hOX1R) Dye Dye Loading (Calcium-6 + Probenecid) Start->Dye 24 hrs Incubate Antagonist Incubation (30 min, RT) Dye->Incubate 60 min Inject Agonist Injection (Orexin-A EC80) Incubate->Inject Transfer to Reader Read FLIPR Detection (RFU Kinetic Read) Inject->Read Real-time

Figure 1: Kinetic workflow for Calcium Mobilization Assay.

Protocol B: Radioligand Binding Assay (Competition)

While calcium flux measures function, binding assays confirm the physical interaction and affinity (


) of the scaffold, independent of downstream signaling amplification.

Reagents:

  • Membranes: hOX1R/hOX2R membrane preparations (commercial or in-house).

  • Radioligand: [³H]-SB-674042 (Antagonist radioligand is preferred over agonist to avoid G-protein coupling shifts).

  • Buffer: 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.5% BSA, pH 7.4.

Protocol:

  • Preparation: Mix 5 µg of membrane protein with 1.5 nM [³H]-SB-674042 in 96-well plates.

  • Competition: Add increasing concentrations of 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine (

    
     M to 
    
    
    
    M).
  • Non-Specific Binding (NSB): Define using 10 µM Suvorexant or SB-334867.

  • Incubation: 1 hour at RT with gentle shaking.

  • Harvest: Filter through GF/B filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Detection: Add liquid scintillation cocktail and count CPM (Counts Per Minute).

Data Analysis & Interpretation

Quantitative Summary Table
ParameterDefinitionFormula / Criteria
IC50 Half-maximal inhibitory concentrationDerived from 4-parameter logistic fit (Sigmoidal).
Ki Inhibition Constant (Affinity)ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

(Cheng-Prusoff)
Z' Factor Assay Robustness$1 - \frac{3(\sigma{pos} + \sigma_{neg})}{
Selectivity OX1R vs OX2R Ratio

Signaling Pathway Visualization Understanding the point of intervention is crucial. The diagram below illustrates the Gq pathway where the scaffold acts.

Pathway Ligand Orexin-A GPCR OX1R / OX2R Ligand->GPCR Activates Antagonist Triazole-Piperidine (Scaffold) Antagonist->GPCR Blocks (||) Gq Gαq Protein GPCR->Gq Couples PLC PLC-β Gq->PLC Activates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux Signal Fluorescence Signal Ca->Signal Dye Binding

Figure 2: Mechanism of Action. The scaffold competitively blocks the GPCR, preventing the Gq-PLC-IP3 cascade.

Troubleshooting & Expert Tips

  • "The Sticky Compound" Effect:

    • Observation: IC50 curves are shallow (Hill slope < 0.8) or inconsistent.

    • Cause: The lipophilic phenyl-triazole core binds to plastic tips.

    • Solution: Use Low-Retention pipette tips and add 0.01% Pluronic F-127 to the assay buffer.

  • Agonist Instability:

    • Orexin-A is a peptide and adheres to glass/plastic. Always prepare Orexin-A in 0.1% BSA or acidified water to prevent loss before injection.

  • Cell Line Drift:

    • CHO cells can lose receptor expression over high passage numbers. Always use cells between Passage 5 and 20 . Validate expression via flow cytometry if

      
       drops below 5000 RFU.
      

References

  • Boss, C., et al. (2010). "Biomedical Application of 1,2,3-Triazoles." Current Medicinal Chemistry.

  • Cox, C. D., et al. (2010).[4] "Discovery of the Dual Orexin Receptor Antagonist MK-4305 (Suvorexant)." Journal of Medicinal Chemistry.

  • Roecker, A. J., & Coleman, P. J. (2008). "Orexin Receptor Antagonists: Medicinal Chemistry and Therapeutic Potential."[4] Current Topics in Medicinal Chemistry.

  • Smart, D., et al. (2001). "SB-334867-A: The First Selective Orexin-1 Receptor Antagonist." British Journal of Pharmacology.

  • Kukkonen, J. P. (2013). "Orexin/Hypocretin Signaling Pathways." Cellular and Molecular Life Sciences.

Sources

Crystallization Techniques for 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine Salts: An Application Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the methodologies and underlying scientific principles for the successful crystallization of various salt forms of the pharmaceutically relevant molecule, 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine. The protocols provided are designed to be robust and reproducible, enabling researchers in drug development to generate high-quality crystalline material suitable for comprehensive physicochemical characterization and subsequent formulation activities. This document emphasizes the rationale behind experimental choices, troubleshooting common challenges, and the importance of thorough analytical characterization of the resulting crystalline forms.

Introduction: The Critical Role of Crystalline Salts in Drug Development

The piperidine and 1,2,4-triazole heterocycles are prevalent scaffolds in medicinal chemistry, known to impart favorable pharmacological properties. The target molecule, 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine, is a compound of significant interest for which the ability to form stable, crystalline salts is paramount for its progression as a drug candidate. The solid-state properties of an Active Pharmaceutical Ingredient (API), such as solubility, stability, and bioavailability, are profoundly influenced by its crystalline form.[1][2] Pharmaceutical salt formation is a widely employed and highly effective strategy to optimize these physicochemical properties without altering the intrinsic pharmacological activity of the parent molecule.[3]

This application note provides a detailed exploration of the techniques and strategic considerations for the crystallization of various salts of 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine. We will delve into the principles of salt formation, systematic solvent screening, and provide step-by-step protocols for common crystallization techniques. Furthermore, we will discuss the critical analytical methods for the thorough characterization of the resulting crystalline materials.

Foundational Principles: Salt Formation and Crystallization

The formation of a salt involves the reaction of a basic or acidic functional group on the API with a suitable acid or base, respectively, to form an ion pair that subsequently arranges into a highly ordered, crystalline lattice. In the case of 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine, the piperidine nitrogen is the primary basic center, readily forming acid addition salts.

The process of crystallization from a solution is governed by the principle of supersaturation. A supersaturated solution contains more dissolved solute than can be held at equilibrium. This thermodynamically unstable state is the driving force for the formation of a solid phase. The generation of supersaturation can be achieved through various methods, including:

  • Cooling Crystallization: The solubility of most organic compounds decreases with decreasing temperature. By dissolving the salt in a suitable solvent at an elevated temperature and then slowly cooling, a state of supersaturation is achieved, leading to crystallization.

  • Anti-Solvent Addition: This technique involves the addition of a solvent in which the salt is poorly soluble (the anti-solvent) to a solution of the salt in a solvent in which it is highly soluble (the solvent). This change in the bulk solvent composition reduces the solubility of the salt, inducing crystallization.[1]

  • Solvent Evaporation: Slow evaporation of the solvent from a solution increases the concentration of the solute, eventually leading to supersaturation and crystallization.

The choice of crystallization method and the specific parameters employed (e.g., cooling rate, rate of anti-solvent addition) can significantly impact the crystal habit, size distribution, and even the polymorphic form of the resulting solid.[4]

Strategic Approach to Crystallization of 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine Salts

A systematic approach is crucial for the successful crystallization of a novel compound. The following workflow provides a logical progression from initial salt formation to the generation of high-quality crystals.

Crystallization_Workflow cluster_0 Phase 1: Feasibility cluster_1 Phase 2: Protocol Development cluster_2 Phase 3: Verification A PART 1: In Silico & Initial Assessment B Salt Screening: - Select a range of counter-ions - Assess pKa difference A->B C Solvent Screening: - Evaluate solubility in a diverse  set of solvents at ambient and  elevated temperatures. B->C F Crystallization Method Selection: - Cooling Crystallization - Anti-Solvent Addition - Slow Evaporation C->F D PART 2: Experimental Execution E Salt Formation: - React free base with selected acid - Isolate crude salt D->E E->F G Protocol Optimization: - Concentration - Cooling rate - Stirring F->G I Crystal Isolation & Drying G->I H PART 3: Analysis & Characterization H->I J Physicochemical Characterization: - XRPD (polymorphism) - DSC/TGA (thermal properties) - Microscopy (morphology) - Spectroscopy (identity) I->J K Data Analysis & Reporting J->K

Figure 1: A systematic workflow for the crystallization of pharmaceutical salts.

Salt Selection

The choice of the counter-ion is a critical first step. A diverse range of pharmaceutically acceptable acids should be considered. The likelihood of salt formation can be predicted by the difference in pKa (ΔpKa) between the API's basic functional group and the acid. A ΔpKa of greater than 3 is generally considered to favor salt formation.

Table 1: Potential Counter-ions for Salt Formation

Acid TypeExample Counter-ions
Inorganic Acids Hydrochloride (HCl), Hydrobromide (HBr), Sulfate (H₂SO₄), Phosphate (H₃PO₄)
Organic Acids Mesylate (CH₃SO₃H), Tosylate (p-TsOH), Maleate, Fumarate, Citrate, Tartrate
Solvent Selection: The Heart of Crystallization

The selection of an appropriate solvent or solvent system is arguably the most critical factor in successful crystallization. An ideal solvent should exhibit the following characteristics:

  • Differential Solubility: The salt should have high solubility at an elevated temperature and low solubility at a lower temperature.

  • Inertness: The solvent should not react with the solute.

  • Volatility: A relatively low boiling point is desirable to facilitate removal from the final crystalline product.

  • Safety: The solvent should have low toxicity and flammability.

A preliminary solubility screen should be performed with a small amount of the crude salt in a range of solvents with varying polarities.

Table 2: Common Solvents for Crystallization Screening

SolventPolarityBoiling Point (°C)Notes
WaterHigh100Suitable for polar salts, potential for hydrate formation.
MethanolHigh65Good solvent for many polar organic salts.
EthanolHigh78A versatile and commonly used solvent for recrystallization.[5]
IsopropanolMedium82Less polar than ethanol, can be a good choice for less polar salts.
AcetonitrileMedium82Aprotic solvent, can offer different solubility profiles.
AcetoneMedium56Good solvent, but its low boiling point can lead to rapid evaporation.
Ethyl AcetateLow77Suitable for less polar compounds.
TolueneLow111High boiling point, use with caution.
DioxaneLow101Can be a good solvent for some heterocyclic compounds.
Diisopropyl EtherLow68Often used as an anti-solvent.

Detailed Experimental Protocols

The following protocols provide a starting point for the crystallization of 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine salts. Optimization of these protocols will likely be necessary for each specific salt form.

Protocol 1: Single-Solvent Cooling Crystallization (Example: Hydrochloride Salt)

This method is suitable when a single solvent is identified that provides good differential solubility. Ethanol and methanol are often good starting points for hydrochloride salts of nitrogen-containing heterocycles.[5]

Materials:

  • 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine free base

  • Concentrated Hydrochloric Acid (or a solution of HCl in a suitable solvent)

  • Ethanol (or other selected solvent)

  • Erlenmeyer flask

  • Stir bar and stir plate with heating

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Salt Formation: Dissolve 1.0 g of 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine free base in 20 mL of ethanol in an Erlenmeyer flask with stirring. To this solution, add a stoichiometric equivalent of concentrated hydrochloric acid dropwise. A precipitate may form immediately.

  • Dissolution: Gently heat the mixture to reflux with stirring until all the solid has dissolved. If the solid does not fully dissolve, add a minimal amount of additional hot ethanol dropwise until a clear solution is obtained.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask can promote the formation of larger, more well-defined crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the crystalline salt.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum at a temperature appropriate for the solvent used (e.g., 40-50 °C for ethanol) until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization

This technique is particularly useful when the salt is highly soluble in a range of solvents, making cooling crystallization inefficient.

Materials:

  • Crude 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine salt

  • "Good" solvent (e.g., Methanol, Dioxane)

  • "Anti-solvent" (e.g., Diisopropyl ether, Hexanes)

  • Erlenmeyer flask

  • Stir bar and stir plate

  • Addition funnel or pipette

Procedure:

  • Dissolution: Dissolve the crude salt in a minimal amount of the "good" solvent at room temperature with stirring.

  • Anti-Solvent Addition: Slowly add the anti-solvent dropwise to the stirred solution. Continue the addition until the solution becomes slightly turbid.

  • Inducing Crystallization: If crystals do not form immediately, you can try the following:

    • Scratch the inside of the flask with a glass rod at the liquid-air interface.

    • Add a seed crystal of the desired crystalline form, if available.

    • Gently warm the solution to redissolve the slight precipitate and then allow it to cool slowly.

  • Crystal Growth: Once crystallization has initiated, allow the solution to stand undisturbed to allow for crystal growth. The rate of anti-solvent addition can influence crystal size.

  • Isolation and Drying: Isolate, wash, and dry the crystals as described in Protocol 1, using the appropriate cold solvent mixture for washing.

Troubleshooting Common Crystallization Issues

Table 3: Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No Crystals Form - Solution is too dilute.- The chosen solvent is too good.- Concentrate the solution by slowly evaporating some of the solvent.- Add an anti-solvent.- Try scratching the inside of the flask or adding a seed crystal.
Oiling Out - The melting point of the salt is lower than the boiling point of the solvent.- The solution is cooling too rapidly.- Use a lower-boiling point solvent.- Allow the solution to cool more slowly.- Add the hot solution to a pre-heated anti-solvent.
Low Yield - The salt is too soluble in the chosen solvent, even at low temperatures.- Too much solvent was used.- Try a different solvent or solvent system.- Concentrate the mother liquor to recover more product.- Use the minimum amount of hot solvent necessary for dissolution.

Characterization of Crystalline Salts

Thorough characterization of the crystalline material is essential to confirm its identity, purity, and solid-state properties.

Characterization_Methods cluster_0 Primary Characterization cluster_1 Secondary Characterization A X-Ray Powder Diffraction (XRPD) D Optical Microscopy A->D Confirms crystallinity & polymorphism B Differential Scanning Calorimetry (DSC) E Spectroscopy (FTIR, Raman, NMR) B->E Determines melting point & thermal events C Thermogravimetric Analysis (TGA) F Karl Fischer Titration C->F Measures weight loss (e.g., solvent, water)

Sources

Troubleshooting & Optimization

Improving reaction yields of 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers encountering yield or purity issues in the synthesis of 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine .

This guide assumes you are synthesizing the 1,2,4-triazole core from a piperidine precursor (Nipecotic acid derivative). The most common structural target implies a hydrogen at the C5 position (unless a thione/thiol is specified).

Topic: High-Yield Synthesis of 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine Ticket ID: TRZ-PIP-001 Status: Open for Troubleshooting[1]

🔬 Module 1: The Synthetic Strategy & Logic

To maximize yield, you must select the correct pathway based on your available equipment (Microwave vs. Thermal) and tolerance for step-count.

The Core Challenge: The reaction requires condensing a hydrazide (nucleophile) with an aniline (nucleophile) and a C1-donor (electrophile, usually Triethyl Orthoformate). The competition between the piperidine nitrogen (if unprotected) and the hydrazide, along with the steric clash between the piperidine ring and the N4-phenyl group, often stalls cyclization.

Validated Pathways
  • Route A (The "One-Pot" Orthoester Method): Direct condensation of N-Boc-nipecotic acid hydrazide, aniline, and triethyl orthoformate (TEOF).[1] Best for speed, but prone to lower yields due to oligomerization.

  • Route B (The "Oxadiazole" Recyclization): Conversion of the hydrazide to a 1,3,4-oxadiazole, followed by amine-mediated ring transformation (transamination). Highest reliability for sterically hindered substrates.

  • Route C (The Thione-Desulfurization Route): Formation of the thiosemicarbazide followed by cyclization to the thione and subsequent Raney-Ni desulfurization.[1] Longest, but most robust intermediates.

📊 Module 2: Experimental Protocols & Optimization

Protocol A: The Optimized Orthoester Route (Recommended Start)

Use this if you need the product quickly and have access to a microwave reactor.

Reagents:

  • Precursor: N-Boc-Nipecotic acid hydrazide (1.0 eq)[1]

  • Amine: Aniline (1.1 eq)

  • C1 Source: Triethyl Orthoformate (TEOF) (Excess/Solvent or 5.0 eq)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (10 mol%)[1]

Step-by-Step Optimization:

StepStandard ProtocolHigh-Yield Modification Why? (The Science)
1 Mix reagents in Ethanol/Methanol.Use TEOF as solvent or Toluene/DMF mix.Ethanol boils at 78°C; cyclization often requires >100°C. TEOF acts as a dehydrating agent, driving equilibrium.
2 Reflux for 12-24 hours.[1][2]Microwave: 140°C for 20-40 min. Rapid heating overcomes the activation energy barrier of the sterically hindered N4-phenyl insertion.
3 Workup: Evaporate and column.[1]Precipitation: Cool to 0°C, add Et₂O/Hexane.The triazole is often crystalline; avoiding silica chromatography prevents product loss due to tailing (polar interaction).
Protocol B: The Oxadiazole Recyclization (The "Rescue" Method)

Use this if Route A yields < 30% or produces gummy byproducts.

  • Step 1: React N-Boc-nipecotic hydrazide with TEOF (reflux)

    
    1,3,4-Oxadiazole  intermediate.[1]
    
  • Step 2: React the isolated Oxadiazole with Aniline in glacial acetic acid (reflux) or Xylene (high temp).

  • Mechanism: The aniline attacks the oxadiazole ring (ANRORC-like mechanism), opening it and recyclizing to the thermodynamically stable 4-phenyl-1,2,4-triazole.[1]

📉 Module 3: Visualizing the Workflow

The following diagram maps the decision logic and synthetic pathways.

TriazoleSynthesis cluster_trouble Troubleshooting Logic Start Start: N-Boc-Nipecotic Acid Hydrazide Intermediate: N-Boc-Hydrazide Start->Hydrazide Hydrazine Hydrate (EtOH, Reflux) RouteA Route A: Direct Orthoester Hydrazide->RouteA RouteB Route B: Oxadiazole Recyclization Hydrazide->RouteB Mix Mix: Hydrazide + Aniline + TEOF + pTSA RouteA->Mix CyclizeA Cyclization (140°C / MW) Mix->CyclizeA ProductBoc Product (Boc-Protected) CyclizeA->ProductBoc Oxadiazole Isolate 1,3,4-Oxadiazole RouteB->Oxadiazole TEOF (Reflux) Transam Reflux with Aniline (AcOH) Oxadiazole->Transam Transam->ProductBoc Deprotect Deprotection (TFA/HCl) ProductBoc->Deprotect Final Final: 3-(4-Ph-1,2,4-triazol-3-yl)piperidine Deprotect->Final Decision Yield < 40%? Decision->CyclizeA No (Optimize Temp) Decision->RouteB Yes (Switch Method)

Caption: Synthetic workflow comparing the Direct Orthoester route (A) and the Oxadiazole Recyclization route (B).

❓ Module 4: Troubleshooting FAQs

Q1: My reaction mixture turns black/tarry, and I cannot isolate the product.

Diagnosis: Thermal decomposition or polymerization of the TEOF/Aniline. Solution:

  • Oxygen Exclusion: Are you running this under Nitrogen/Argon? Aniline oxidizes easily at high temperatures.

  • Solvent Switch: If using TEOF as solvent, reduce the temperature to 100°C and extend time. Alternatively, use Dioxane as the solvent with only 2-3 eq of TEOF.[1]

  • Catalyst Check: If using acid catalyst (pTSA), ensure it is <10 mol%. Too much acid promotes polymerization.

Q2: I see the intermediate (formyl hydrazide) on TLC, but it won't cyclize.

Diagnosis: Insufficient activation energy for the ring closure. Solution:

  • The "Imidate" Trick: Isolate the intermediate. Dissolve in dry DMF. Add TMSCl (Trimethylsilyl chloride) (2-3 eq) and heat. TMSCl acts as a Lewis acid and water scavenger, forcing the cyclization significantly harder than pTSA.

  • Microwave: This step is the classic use case for microwave synthesis. 150°C for 15 minutes usually forces closure.

Q3: The Boc group is falling off during the reaction.

Diagnosis: The reaction medium is becoming too acidic. Solution:

  • TEOF hydrolyzes to generate ethanol and formic acid . If your reaction is wet, you are generating acid in situ.

  • Fix: Use freshly distilled TEOF and add 4Å Molecular Sieves to the reaction vessel to scavenge water.

  • Alternative: Switch to the Isothiocyanate Route (Base catalyzed), which is basic and preserves the Boc group perfectly.

Q4: How do I purify the final amine? It's stuck in the aqueous layer.

Diagnosis: The final deprotected piperidine is highly polar and water-soluble.[1] Solution:

  • Do not use aqueous extraction.

  • After deprotection (e.g., TFA/DCM), evaporate to dryness.

  • Free Basing: Dissolve the TFA salt in minimal Methanol. Load onto a SCX-2 (Strong Cation Exchange) cartridge.[1] Wash with MeOH (removes non-basic impurities). Elute product with 2M NH₃ in MeOH .

  • This yields the pure free base without liquid-liquid extraction.[1]

📚 References

  • Fundamentals of Triazole Synthesis:

    • Potts, K. T. (1961). "The Chemistry of 1,2,4-Triazoles." Chemical Reviews. (Classic review establishing the cyclization mechanisms).

  • Optimized Orthoester Method (Microwave):

    • Bentiss, F., et al. (2002). "Microwave assisted synthesis of 3,5-disubstituted 4-amino-1,2,4-triazoles." Tetrahedron Letters. (Demonstrates the efficiency of MW over thermal reflux for this specific ring system).

  • The Oxadiazole-Triazole Recyclization (Transamination):

    • Modi, P., et al. (2012). "Synthesis of 1,2,4-triazoles via ring transformation of 1,3,4-oxadiazoles." Journal of Heterocyclic Chemistry. (Validates Route B for sterically hindered anilines).

  • Solid Phase Extraction (SCX) for Piperidines:

    • Sigma-Aldrich / Merck Technical Bulletin.[1] "User Guide for SCX/SAX SPE Cartridges in Medicinal Chemistry." (Standard industry protocol for purifying polar amines).

Sources

Resolving steric hindrance in 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TS-4492-CHEM Subject: Overcoming Steric Hindrance in 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine Functionalization Status: Resolved / Guide Available[1][2]

Executive Summary: The "Orthogonal Clash"

You are likely experiencing low conversion or complete recovery of starting material when attempting to functionalize the N1-position of the piperidine ring.[1]

The Root Cause: The structural integrity of 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine creates a unique steric firewall.[1][2] The 1,2,4-triazole ring is planar, but the N4-phenyl group is the critical offender.[1][2] Due to steric repulsion with the triazole hydrogens, the phenyl ring twists out of plane. This creates a "cone of shielding" that directly obstructs the trajectory of incoming electrophiles toward the neighboring piperidine nitrogen (N1), particularly if the piperidine adopts a conformation where N1 is gauche to the triazole.

This guide provides three validated protocols to bypass this kinetic barrier:

  • Thermodynamic Forcing (Microwave-Assisted Alkylation)[1]

  • Catalytic Precision (Specialized Buchwald-Hartwig Systems)

  • Mechanistic Bypass (Titanium-Mediated Reductive Amination)

Decision Matrix: Selecting Your Protocol

Use the following logic flow to determine the correct method for your target functionalization.

OptimizationLoop start Target: N-Functionalization decision What is the Electrophile? start->decision alkyl Alkyl Halide (R-X) decision->alkyl aryl Aryl Halide (Ar-X) decision->aryl carbonyl Aldehyde/Ketone decision->carbonyl method1 Protocol A: Microwave Alkylation (Cs2CO3 / TBAI) alkyl->method1 method2 Protocol B: Pd-Catalysis (RuPhos / Pd-G4) aryl->method2 method3 Protocol C: Reductive Amination (Ti(OiPr)4) carbonyl->method3 check Check Conversion (LCMS) method1->check method2->check method3->check

Figure 1: Strategic decision tree for selecting the functionalization pathway based on electrophile type.

Protocol A: Microwave-Assisted Alkylation ( )[1]

Applicability: Primary alkyl halides, benzyl bromides.[2] The Fix: Standard thermal heating (reflux) is often insufficient to overcome the rotational barrier of the N4-phenyl group. Microwave irradiation provides direct dielectric heating to the polar transition state, accelerating the reaction.[2]

Reagents:

  • Base: Cesium Carbonate (

    
    ) - The "Cesium Effect" improves solubility in organic solvents and forms a looser ion pair with the piperidine anion.
    
  • Additive: Tetrabutylammonium Iodide (TBAI) - Acts as a phase transfer catalyst and converts alkyl chlorides/bromides to more reactive iodides in situ (Finkelstein reaction).

  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Workflow:

  • Charge: In a microwave vial, add the piperidine substrate (1.0 equiv), Alkyl Halide (1.2 equiv),

    
     (2.0 equiv), and TBAI (0.1 equiv).
    
  • Solvate: Add anhydrous MeCN (

    
     concentration). Cap the vial under Argon.
    
  • Irradiate: Heat to 100°C for 30 minutes in a microwave reactor.

  • Monitor: Check LCMS. If conversion is <50%, increase temp to 120°C for 20 mins.

  • Workup: Filter off inorganic salts, concentrate, and purify via flash chromatography.

Protocol B: Sterically Demanding Cross-Coupling (Buchwald-Hartwig)[1]

Applicability: Aryl chlorides, bromides, or triflates.[2][3][4] The Fix: Standard ligands (BINAP, dppf) fail here because they cannot accommodate the bulk of the triazole-phenyl group during the reductive elimination step. You must use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).

Critical Ligand Selection:

  • RuPhos: Excellent for secondary amines with moderate steric hindrance.

  • BrettPhos: Required if the aryl halide coupling partner is also sterically hindered (ortho-substituted).

Step-by-Step Workflow:

  • Catalyst Prep: Use a precatalyst to ensure accurate Pd loading. RuPhos Pd G4 (2-5 mol%) is recommended.[1]

  • Charge: Add Piperidine substrate (1.0 equiv), Aryl Halide (1.0 equiv), and Base (NaOtBu or LiHMDS, 2.0 equiv).[2]

  • Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed).

  • Reaction: Heat to 80-100°C for 4-12 hours.

    • Note: Do not use

      
       for this specific substrate; stronger bases (alkoxides) are required to deprotonate the hindered amine and facilitate Pd-coordination.
      
  • Troubleshooting: If no product forms, switch to BrettPhos Pd G4 and raise temperature to 110°C.

Data Comparison: Ligand Efficacy

Ligand System Conversion (24h) Observation
Pd(OAc)2 / PPh3 < 5% Catalyst decomposition (Pd black).[1]
Pd(dppf)Cl2 15% Sluggish oxidative addition.
RuPhos Pd G3/G4 > 90% High turnover; clean profile.

| BrettPhos Pd G4 | 85% | Effective, but slower kinetics than RuPhos.[2] |

Protocol C: Titanium-Mediated Reductive Amination

Applicability: Aldehydes and Ketones.[5][6][7][8] The Fix: The formation of the iminium ion intermediate is the rate-limiting step due to sterics. Standard acid catalysis (Acetic acid) is often too weak. Titanium(IV) Isopropoxide (


) acts as a strong Lewis acid and a water scavenger, forcing the equilibrium toward the imine.[2]

Step-by-Step Workflow:

  • Imine Formation (Critical Step):

    • Mix Piperidine substrate (1.0 equiv) and Carbonyl compound (1.1 equiv) in neat

      
       (2.0 equiv) or minimal THF.[2]
      
    • Stir at Ambient Temperature for 6-12 hours.

    • Validation: Monitor by TLC/LCMS. You should see the disappearance of the amine and formation of a higher MW species (the titanium-amine complex/imine).

  • Reduction:

    • Dilute the viscous mixture with Ethanol or Methanol.

    • Add Sodium Borohydride (

      
      ) (2.0 equiv) cautiously (exothermic).[2]
      
    • Stir for 2 hours.

  • Quench (The "White Precipitate" Issue):

    • Quench with

      
       or water. A thick white precipitate (
      
      
      
      ) will form.
    • Filter through a Celite pad to remove titanium salts.

    • Extract the filtrate with Ethyl Acetate.[4]

FAQ: Troubleshooting & Analysis

Q: I see a new spot on TLC, but the mass spec shows M+14 or M+28. What happened? A: If using alkyl halides in DMF/DMA, you may be seeing formylation (Vilsmeier-Haack type side reaction) or methylation if the base is impure.[2] Ensure solvents are anhydrous. If using Reductive Amination, M+2 mass indicates the imine was not fully reduced.[2]

Q: The product is stuck on the column. How do I elute it? A: The triazole-piperidine scaffold is highly basic and polar.[1]

  • Standard Silica: Use DCM:MeOH (9:[2]1) with 1% Ammonium Hydroxide (

    
    )  or Triethylamine. The base competes for silanol sites, preventing tailing.[2]
    
  • Reverse Phase: Highly recommended. Use a C18 column with Water:Acetonitrile (+0.1% Formic Acid).

Q: Why does the NMR show broad peaks for the piperidine ring? A: This confirms the steric clash. The N4-phenyl group restricts the chair-flip of the piperidine ring, leading to coalescence on the NMR timescale.[1] Running the NMR at elevated temperature (50°C) often sharpens the signals by speeding up the conformational exchange.

References
  • Buchwald-Hartwig Amination of Hindered Amines

    • Maiti, D., & Buchwald, S. L. (2009).[2] "Cu-Catalyzed Arylation of Secondary Amines and Nitrogen Heterocycles." Journal of the American Chemical Society.

    • (Context: General principles of hindered amine coupling).

  • Titanium-Mediated Reductive Amination

    • Mattson, R. J., et al. (1990).[2] "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry.

    • [2]

  • Microwave Synthesis Benefits

    • Kappe, C. O. (2004).[2] "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition.

    • [2]

  • Triazole Conformation & Sterics

    • Detailed structural analysis of 3,4-disubstituted-1,2,4-triazoles indicates non-coplanarity of the N4-aryl group due to ortho-hydrogen repulsion.[1][2]

    • ChemSpider Synthetic Pages: "Facile Buchwald–Hartwig coupling of sterically encumbered substr
    • [2]

Sources

Technical Support Center: Minimizing Side Reactions in 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this synthesis. Instead of a generic overview, we will directly address the critical challenges and side reactions that frequently compromise yield and purity, providing field-proven solutions and the scientific rationale behind them.

The synthesis of this heterocyclic scaffold, while seemingly straightforward, is punctuated by several critical steps where reaction pathways can diverge, leading to problematic impurities. This guide provides a structured approach to troubleshooting these issues, ensuring a robust and reproducible synthetic route.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most pressing experimental challenges in a direct question-and-answer format.

Q1: My triazole ring-closing reaction is low-yielding, and I've isolated a major byproduct with a mass that suggests an oxygen-for-nitrogen substitution. What is this impurity and why is it forming?

A1: This is a classic and frequently encountered problem in 1,2,4-triazole synthesis. The byproduct is almost certainly the corresponding 1,3,4-oxadiazole . This occurs due to a competitive intramolecular cyclization pathway of the key acylamidrazone intermediate.

Causality & Mechanism: The common route to the 1,2,4-triazole ring involves the condensation of a carbohydrazide with an imidate or a similar species, which then cyclizes. However, under thermal or strongly acidic conditions, the acylamidrazone intermediate can undergo dehydration via nucleophilic attack from the oxygen atom instead of the desired nitrogen atom, leading to the thermodynamically stable 1,3,4-oxadiazole ring.[1] Many traditional methods for 1,2,4-triazole synthesis that require high temperatures are prone to this side reaction.[2]

G cluster_0 Reaction Pathway Carbohydrazide Piperidine-3-Carbohydrazide Intermediate Acylamidrazone Intermediate Carbohydrazide->Intermediate + Phenylimidate (or similar) Triazole Desired Product 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine Intermediate->Triazole Pathway A (Desired) - H₂O (N-cyclization) Oxadiazole Side Product 2-(Piperidin-3-yl)-5-phenyl -1,3,4-oxadiazole Intermediate->Oxadiazole Pathway B (Side Reaction) - H₂O (O-cyclization)

Caption: Competing cyclization pathways of the acylamidrazone intermediate.

Q2: How can I optimize my reaction conditions to selectively favor the formation of the 1,2,4-triazole over the 1,3,4-oxadiazole?

A2: Suppressing oxadiazole formation is a matter of carefully controlling reaction conditions to favor the kinetic product (triazole) over the potential thermodynamic sink (oxadiazole). This involves optimizing temperature, catalysts, and reaction time.

Expertise & Experience: While high heat can drive the reaction to completion, it often does so indiscriminately. The key is to provide a lower energy pathway for the desired N-cyclization.

Recommended Adjustments to Favor 1,2,4-Triazole Formation

ParameterRecommendationRationale
Temperature Maintain lower temperatures (e.g., 80-110 °C).N-cyclization generally has a lower activation energy than O-cyclization. Higher temperatures provide the energy to overcome the barrier for the competing oxadiazole formation.[2]
Catalyst/Reagent Use phosphorus-based dehydrating agents (e.g., POCl₃, PPA) or activating agents like trifluoroacetic anhydride (TFAA).These reagents activate the amide carbonyl, making it more susceptible to nucleophilic attack by the terminal nitrogen of the hydrazone moiety, thereby promoting the desired cyclization.
Microwave Irradiation Consider using microwave synthesis.Microwave heating can significantly shorten reaction times, which can minimize the formation of thermal degradation products and byproducts like oxadiazoles.[2]
pH Control Operate under mildly acidic or basic conditions, depending on the specific substrates.The nucleophilicity of the nitrogen atoms is highly pH-dependent. Empirical optimization is often necessary. For instance, base-catalyzed cyclization of thiosemicarbazide precursors is a common method.[3]
Q3: I'm using an N-Boc protected piperidine precursor. The final deprotection step with trifluoroacetic acid (TFA) is messy, yielding multiple products. What's causing this?

A3: The primary issue during Boc deprotection with strong acids like TFA is the generation of a highly reactive tert-butyl cation (t-Bu⁺) . This carbocation is a potent electrophile and can cause unwanted side reactions.

Common Side Reactions:

  • t-Butylation: The t-Bu⁺ cation can alkylate any nucleophilic sites on your molecule. In the case of your target compound, the phenyl ring and the triazole nitrogens are potential sites for this unwanted alkylation.[4]

  • Cleavage of Other Acid-Sensitive Groups: If your molecule contains other acid-labile protecting groups (e.g., trityl), they may also be cleaved under these conditions.[4]

Q4: What is the best practice for achieving clean, high-yielding N-Boc deprotection?

A4: The most effective strategy to prevent side reactions from the tert-butyl cation is to use scavengers . These are reagents added to the reaction mixture that are more nucleophilic than your substrate and will preferentially react with and "scavenge" the t-Bu⁺ cations.[4]

Recommended Scavengers for Boc Deprotection

ScavengerRecommended Conc. (v/v)Mechanism of Action
Triethylsilane (TES) 2-5%Reduces the tert-butyl cation to isobutane gas via hydride transfer. Highly effective.
Anisole 2-5%Acts as a Friedel-Crafts substrate, becoming alkylated by the tert-butyl cation.
Thioanisole 2-5%Similar to anisole but can also help prevent oxidation of sensitive residues like methionine.
Water 1-5%Can trap the cation to form tert-butanol, but may not be suitable for all substrates.

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Boc_Protected [label="N-Boc Protected Precursor"]; Deprotection [label="Add TFA/DCM", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Protonated Intermediate + t-Bu⁺ Cation", shape=Mdiamond, fillcolor="#FBBC05"]; Desired_Product [label="Final Deprotected Amine\n(Clean Product)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Side_Products [label="t-Butylated Impurities", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Scavenger [label="Add Scavenger\n(e.g., Triethylsilane)"]; Neutralized_Cation [label="Neutralized Species\n(e.g., Isobutane)"];

Boc_Protected -> Deprotection; Deprotection -> Intermediate; Intermediate -> Desired_Product [label="Pathway A\n(No Scavenger, Risk of Side Reaction)"]; Intermediate -> Side_Products [style=dashed]; Intermediate -> Scavenger [label="Pathway B\n(With Scavenger)"]; Scavenger -> Neutralized_Cation [label=" Traps t-Bu⁺"]; Scavenger -> Desired_Product [label=" Leads to Clean Product"]; }

Caption: Workflow illustrating the role of scavengers in Boc deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and commonly employed synthetic pathway for this molecule?

A1: A robust and widely adopted strategy begins with commercially available N-Boc-piperidine-3-carboxylic acid .[5][6] This approach offers excellent control over the piperidine core and simplifies the subsequent introduction of the triazole moiety.

Generalized Synthetic Workflow:

  • Amide/Hydrazide Formation: The carboxylic acid is first activated (e.g., with HATU, EDC) and coupled with phenylhydrazine to directly form the N'-phenyl carbohydrazide. Alternatively, it can be converted to a methyl ester followed by treatment with hydrazine, and then the phenyl group can be introduced during the cyclization step with an appropriate phenyl-containing reagent.

  • Triazole Cyclization: The resulting hydrazide is then cyclized. A common method is to react it with an orthoformate (e.g., triethyl orthoformate) under acidic catalysis, which forms the triazole ring.

  • Boc Deprotection: The final step is the removal of the Boc protecting group using an optimized acid/scavenger cocktail to yield the final product, typically as a salt (e.g., HCl or TFA salt).

G A N-Boc-piperidine-3-carboxylic acid B Activate Carboxylic Acid (e.g., HATU, EDC) A->B C Couple with Phenylhydrazine B->C D N-Boc-N'-phenyl- piperidine-3-carbohydrazide C->D E Cyclization with Reagent (e.g., Triethyl Orthoformate, Acid) D->E F N-Boc Protected Triazole Intermediate E->F G Boc Deprotection (TFA + Scavenger) F->G H Final Product: 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine G->H

Caption: Common synthetic workflow for the target molecule.

Q2: How critical is the purity of the starting materials?

A2: It is absolutely critical. The purity of your starting materials directly impacts the reaction's success and the final product's purity profile.[2] For instance, impurities in the N-Boc-piperidine-3-carboxylic acid could carry through the entire synthesis. Similarly, aged or oxidized phenylhydrazine can introduce a host of colored impurities that are difficult to remove. Always use reagents from reputable suppliers and consider purification (e.g., recrystallization, distillation) if the quality is questionable.

Q3: What are the best analytical methods to monitor the reaction progress and identify byproducts?

A3: A combination of techniques is essential for robust reaction monitoring:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative assessment of reaction completion by observing the disappearance of the limiting starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool for this synthesis. It allows you to monitor the appearance of your product and simultaneously detect and identify byproducts by their mass-to-charge ratio. This is how you would confirm the presence of the 1,3,4-oxadiazole (M+16 relative to the triazole).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Indispensable for the structural confirmation of your intermediates and final product. ¹H and ¹³C NMR will confirm the correct connectivity and the absence of major impurities in the isolated material.

Detailed Experimental Protocols

Protocol 1: Synthesis of tert-butyl 3-(2-phenylhydrazine-1-carbonyl)piperidine-1-carboxylate
  • To a stirred solution of N-Boc-piperidine-3-carboxylic acid (1.0 equiv.) in dichloromethane (DCM, 0.2 M), add 1-hydroxybenzotriazole (HOBt, 1.2 equiv.) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv.).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add phenylhydrazine (1.1 equiv.) and N,N-diisopropylethylamine (DIPEA, 2.5 equiv.) to the solution.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the starting acid is consumed.

  • Upon completion, dilute the reaction with DCM, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Protocol 2: Cyclization to tert-butyl 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate
  • In a round-bottom flask, dissolve the hydrazide intermediate (1.0 equiv.) in triethyl orthoformate (5.0-10.0 equiv.).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.1 equiv.).

  • Heat the reaction mixture to 100-110 °C and stir for 4-6 hours. Monitor the reaction progress carefully by LC-MS to maximize triazole formation and minimize the oxadiazole byproduct.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess triethyl orthoformate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by flash chromatography on silica gel.

Protocol 3: Final Boc Deprotection
  • Dissolve the N-Boc protected triazole intermediate (1.0 equiv.) in DCM (0.1 M).

  • Add triethylsilane (TES, 3.0 equiv.) to the solution to act as a scavenger.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 10-20 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, or until LC-MS analysis shows complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • The resulting residue can be triturated with cold diethyl ether to precipitate the product as a TFA salt. The solid can then be collected by filtration and dried under vacuum.

References

  • Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 997371. Retrieved from [Link]

  • MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules, 29(21), 4958. Retrieved from [Link]

  • Gao, C., et al. (2021). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. ACS Infectious Diseases, 7(5), 1216-1227. Retrieved from [Link]

  • ISRES Publishing. (2023). Synthesis of 1,2,4 triazole compounds. Chemistry of 1,2,4-Triazoles in Current Science. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for Purity Analysis of 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven approach to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine. As a critical intermediate or potential active pharmaceutical ingredient (API), ensuring its purity is paramount. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, compare alternative approaches with supporting data, and ground our protocol in authoritative standards.

Initial Assessment: Understanding the Analyte

The molecular structure of 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine dictates our analytical strategy. It possesses three key structural features:

  • A Phenyl Group: This non-polar aromatic ring serves as an excellent chromophore for UV detection.

  • A 1,2,4-Triazole Ring: A polar heterocyclic moiety.

  • A Piperidine Ring: This saturated heterocycle contains a secondary amine, making the molecule basic.

This combination of polar and non-polar functionalities, along with its basic nature, makes Reversed-Phase HPLC (RP-HPLC) the most logical and versatile separation technique.[1][2] The primary analytical challenge will be controlling the ionization state of the basic piperidine nitrogen to achieve sharp, symmetrical peaks and stable retention times.[3]

G cluster_properties Structural Analysis Analyte Analyte: 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine Properties Key Physicochemical Properties Analyte->Properties Prop1 Basic Piperidine Moiety (pKa-dependent ionization) Prop2 Aromatic Phenyl Group (UV Chromophore) Prop3 Polar Triazole Ring Strategy Chosen Analytical Strategy Method Reversed-Phase HPLC (RP-HPLC) Strategy->Method Primary Technique Justification1 Mobile Phase pH Control for peak shape & retention Prop1->Justification1 Influences Justification2 UV Detection Prop2->Justification2 Enables Justification3 Non-polar Stationary Phase (e.g., C18, Phenyl) Prop2->Justification3 Requires Prop3->Justification3 Requires Justification1->Method Justification2->Method Justification3->Method G cluster_c18 Method A cluster_phenyl Method B Start Optimized Mobile Phase (Water w/ 0.1% H3PO4 + ACN) C18_Col Column: C18 (Hydrophobic Interactions) Start->C18_Col Phenyl_Col Column: Phenyl-Hexyl (Hydrophobic + π-π Interactions) Start->Phenyl_Col C18_Opt Gradient Optimization on C18 C18_Col->C18_Opt C18_Data Collect Performance Data (Resolution, Tailing, Time) C18_Opt->C18_Data Comparison Comparative Analysis C18_Data->Comparison Phenyl_Opt Gradient Optimization on Phenyl-Hexyl Phenyl_Col->Phenyl_Opt Phenyl_Data Collect Performance Data (Resolution, Tailing, Time) Phenyl_Opt->Phenyl_Data Phenyl_Data->Comparison Recommendation Final Method Recommendation Comparison->Recommendation

Sources

A Comparative Guide to the Definitive Structural Validation of 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which all subsequent research, from structure-activity relationship (SAR) studies to regulatory submissions, is built. The seemingly subtle difference between isomers can be the difference between a breakthrough therapeutic and a failed candidate. This guide provides an in-depth comparison of analytical techniques for the structural validation of the novel heterocyclic compound, 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine, establishing why single-crystal X-ray crystallography (SC-XRD) stands as the unequivocal gold standard.

We will move beyond a simple listing of methods to explore the causality behind experimental choices, presenting a self-validating workflow that ensures the highest degree of scientific integrity.

The Gold Standard: Unambiguous 3D Structure by Single-Crystal X-ray Crystallography

While a suite of analytical techniques can provide strong evidence for a proposed chemical structure, only SC-XRD provides direct, incontrovertible proof. It is a non-destructive technique that illuminates the precise spatial arrangement of atoms within a crystalline solid.[1][2] By measuring the diffraction pattern of X-rays passing through a single crystal, we can generate a three-dimensional electron density map of the molecule. This map allows for the precise determination of atomic coordinates, bond lengths, bond angles, and torsional angles, effectively providing a molecular blueprint. For a chiral molecule, SC-XRD can also determine the absolute configuration, an essential piece of information in pharmaceutical development.[3]

The Crystallographic Workflow: From Solution to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process, where each stage is critical for a successful outcome. The quality of the final structure is intrinsically linked to the quality of the initial crystal and the data collected.[4]

sc_xrd_workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis & Refinement Synthesis High-Purity Synthesis Crystallization Crystal Growth Synthesis->Crystallization Purity is critical Mount Crystal Mounting & Screening Crystallization->Mount Rate-limiting step DataCollection X-ray Data Collection Mount->DataCollection Processing Data Processing (Integration & Scaling) DataCollection->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & CIF Generation Refinement->Validation

Caption: The workflow for single-crystal X-ray crystallography.

Experimental Protocol: Validating 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine

This protocol outlines the practical steps for obtaining a publication-quality crystal structure.

1. Crystal Growth (The Art of Crystallography): The single most critical and often challenging step is growing a high-quality single crystal, typically >0.1 mm in all dimensions, free from cracks and twinning.[2][5]

  • Causality: The quality of the diffraction pattern is directly proportional to the internal order of the crystal. A poorly ordered crystal will produce weak or diffuse diffraction, making structure solution impossible.

  • Methodology: Slow Evaporation

    • Dissolve 5-10 mg of highly purified 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine in a minimal amount (~0.5-1.0 mL) of a suitable solvent or solvent system (e.g., methanol, ethanol, or an ethyl acetate/hexane mixture) in a small, clean vial. The compound should be moderately soluble.[6]

    • Filter the solution to remove any particulate matter which could act as unwanted nucleation sites.

    • Cover the vial with a cap, pierced with a needle, to allow for slow solvent evaporation over several days to weeks in a vibration-free environment.

    • Monitor periodically without disturbing the vial. Suitable crystals will appear as clear, well-defined geometric shapes.

2. Data Collection:

  • Causality: To solve the structure, a complete and redundant set of diffraction data must be collected. Cooling the crystal minimizes atomic vibrations and damage from the X-ray beam, leading to higher resolution data.[4]

  • Methodology:

    • Carefully select a suitable crystal under a microscope and mount it on a cryo-loop.

    • Place the mounted crystal on the goniometer head of a single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.

    • Cool the crystal to a stable low temperature (typically 100 K) using a cryostream of nitrogen gas.

    • Center the crystal in the X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å).

    • Collect a series of diffraction images while rotating the crystal through a range of angles. Modern software will automatically determine the optimal data collection strategy.[1]

3. Structure Solution and Refinement:

  • Causality: The diffraction experiment measures the intensities of the diffracted spots, but not their phases. This is the "phase problem" in crystallography.[2] Direct methods are powerful algorithms that can solve the phase problem for small molecules, generating an initial electron density map. This initial model is then refined to best fit the experimental data.[7][8]

  • Methodology:

    • Data Processing: Integrate the raw diffraction images to obtain a list of reflection indices (h,k,l) and their corresponding intensities. Scale and merge the data to correct for experimental variations.[9]

    • Structure Solution: Use software like SHELXT or Olex2 to apply direct methods, which will typically locate most or all of the non-hydrogen atoms.[10]

    • Structure Refinement: Employ a program like SHELXL for full-matrix least-squares refinement.[11] This iterative process refines atomic positions, and anisotropic displacement parameters (which model thermal motion). Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

    • Validation: The quality of the final model is assessed by several factors, including the R-factors (R1 and wR2, which should be low) and the Goodness-of-Fit (GooF, which should be close to 1.0). A final difference electron density map should be largely featureless.

4. Data Interpretation and Reporting: The final output is a Crystallographic Information File (CIF).[12][13][14] This standardized text file contains all the essential information about the crystal structure, including unit cell parameters, atomic coordinates, and bond lengths/angles, and is required for publication and deposition in databases like the Cambridge Structural Database (CSD).[15][16][17]

ParameterHypothetical ValueSignificance
Empirical FormulaC₁₃H₁₆N₄Confirms elemental composition in the crystal.
Formula Weight228.30Matches expected molecular weight.
Crystal SystemMonoclinicDescribes the symmetry of the unit cell.
Space GroupP2₁/cDefines the specific symmetry operations.
a, b, c (Å)10.1, 12.5, 9.8Unit cell dimensions.
β (°)105.2Unit cell angle.
R1 [I > 2σ(I)]0.045Agreement factor; <5% indicates a good model.
wR2 (all data)0.110Weighted agreement factor.
Goodness-of-Fit1.03Indicates a good fit between model and data.

Complementary and Orthogonal Techniques: Building a Self-Validating Data Package

While SC-XRD is definitive, a complete characterization package relies on multiple, orthogonal techniques. This approach ensures that the structure is validated in different physical states (solid vs. solution) and provides a comprehensive dataset for regulatory purposes.

synergistic_workflow cluster_synthesis Synthesis cluster_initial Initial Checks cluster_detailed Detailed Analysis cluster_definitive Definitive Proof Start Synthesized Compound MS Mass Spectrometry (Confirms Mass) Start->MS IR IR Spectroscopy (Confirms Func. Groups) Start->IR NMR NMR Spectroscopy (Determines Connectivity) MS->NMR IR->NMR XRD SC-X-ray Crystallography (Absolute 3D Structure) NMR->XRD

Caption: A synergistic workflow for complete structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the covalent framework (connectivity) of a molecule in solution.[18][19]

  • Expertise & Causality: Through-bond scalar couplings (J-couplings) allow us to map out which protons and carbons are connected. Experiments like COSY (¹H-¹H correlation), HSQC (direct ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) are used to piece together molecular fragments into a complete structure.[20][21]

  • Protocol Outline:

    • Dissolve ~5 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire a standard ¹H NMR spectrum to identify proton environments and their integrations.

    • Acquire a ¹³C{¹H} NMR spectrum to identify unique carbon environments.

    • Run 2D experiments:

      • COSY: To establish ¹H-¹H spin systems within the piperidine ring.

      • HSQC: To assign each proton to its directly attached carbon.

      • HMBC: To connect the fragments, for example, by observing correlations from piperidine protons to the triazole carbon, and from phenyl protons to the triazole nitrogen's phenyl substituent.

  • Limitation: NMR provides a solution-state structure based on correlations and relative stereochemistry. It does not provide the high-precision bond lengths and angles or the absolute 3D coordinates found in a crystal structure.

Mass Spectrometry (MS)

MS is essential for confirming the molecular weight and, by extension, the elemental composition of a new compound.[22]

  • Expertise & Causality: High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, can measure the mass-to-charge ratio (m/z) with extremely high accuracy (typically < 5 ppm).[23] This accuracy allows for the unambiguous determination of the molecular formula.

  • Protocol Outline:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution into the ESI source of an HRMS instrument.

    • Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Compare the measured accurate mass to the calculated mass for the proposed formula C₁₃H₁₆N₄.

  • Limitation: MS provides the molecular formula but gives no information about connectivity or 3D structure. Isomers will have the same molecular weight.[24][25]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method for identifying the presence of specific functional groups.[26]

  • Expertise & Causality: Covalent bonds vibrate at specific frequencies. When infrared radiation matching a bond's vibrational frequency is passed through a sample, the energy is absorbed. An IR spectrum is a plot of these absorptions, which are characteristic of the functional groups present.[27]

  • Protocol Outline:

    • Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Acquire the spectrum.

    • Identify key absorptions:

      • ~3050-3100 cm⁻¹: Aromatic C-H stretch (phenyl group).

      • ~2850-2950 cm⁻¹: Aliphatic C-H stretch (piperidine ring).

      • ~1600, 1490 cm⁻¹: C=C stretches within the aromatic ring.

      • ~1550-1620 cm⁻¹: C=N stretch from the triazole ring.[28]

  • Limitation: IR is excellent for a quick functional group "checklist" but provides minimal information about the overall molecular skeleton or stereochemistry.[29][30]

Comparison Summary: Selecting the Appropriate Technique

TechniquePrimary Information ProvidedDefinitive PowerSample StateCore Application
SC-X-ray Crystallography Absolute 3D Structure, bond lengths/angles, stereochemistry, packingUnambiguous Single CrystalFinal, absolute proof of structure.
NMR Spectroscopy Covalent framework (connectivity), relative stereochemistryHigh (for connectivity)SolutionElucidation of the molecular skeleton.
Mass Spectrometry (HRMS) Molecular FormulaHigh (for formula)Solution/GasConfirmation of elemental composition.
IR Spectroscopy Presence of Functional GroupsLowSolid/LiquidQuick check for expected chemical bonds.

Conclusion

For the definitive validation of 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine, a multi-faceted analytical approach is essential for building a robust, self-validating data package. Techniques such as Mass Spectrometry, IR, and particularly multi-dimensional NMR spectroscopy are indispensable tools for confirming the molecular formula and elucidating the complex connectivity of the heterocyclic system.

However, when absolute, unambiguous proof of structure is required—as it is in patent filings, regulatory submissions, and high-impact scientific publications—single-crystal X-ray crystallography is the only technique that provides a direct and incontrovertible three-dimensional view of the molecule. It resolves any ambiguity regarding isomerism, conformation in the solid state, and absolute stereochemistry, thereby serving as the ultimate arbiter of molecular structure and the gold standard in chemical and pharmaceutical research.

References

  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685. [Link]

  • Read, R. J., & McCoy, A. J. (2016). Recent developments in phasing and structure refinement for macromolecular crystallography. Acta Crystallographica Section D: Structural Biology, 72(4), 375-387. [Link]

  • Krauss, M., & Schubert, R. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry, 397(8), 3245-3251. [Link]

  • Gao, X., & Liu, D. (2015). Mass Spectrometry in Small Molecule Drug Development. Mass Spectrometry, 4(S0023). [Link]

  • McMahon, B. (2005). CIF 1.1 syntax specification. International Union of Crystallography. [Link]

  • Metadata Standards Catalog. (n.d.). CIF (Crystallographic Information Framework). Research Data Alliance. [Link]

  • Bernstein, H. J. (2000). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Journal of Chemical Information and Computer Sciences, 40(5), 1145-1150. [Link]

  • Lachlan, M. D. (n.d.). Introduction to Powder Crystallographic Information File (CIF). CCP14. [Link]

  • Institute of Chemistry, Academia Sinica. (2022). Application of Mass Spectrometry on Small Molecule Analysis. [Link]

  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. [Link]

  • Santos, C. M. M., et al. (2013). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 17(4), 397-422. [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. [Link]

  • Li, F., et al. (2023). Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules. Analytical Chemistry, 95(3), 1599-1610. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. [Link]

  • Evans, G. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 52-56. [Link]

  • Clegg, W., & Teat, S. J. (2019). Refining X-ray Crystal Structures. In Pharmaceutical Crystallography: A Guide to Structure and Analysis. Royal Society of Chemistry. [Link]

  • X-ray Professional. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

  • Minor, W., et al. (2016). Data Collection for Crystallographic Structure Determination. In Methods in Molecular Biology. Humana Press. [Link]

  • Giacovazzo, C., et al. (2011). Solution and Refinement of Crystal Structures. In Fundamentals of Crystallography. Oxford Academic. [Link]

  • Petricek, V. (n.d.). Structure solution and refinement: introductory strategies. [Link]

  • Martin, G. E., & Williams, A. J. (2009). X-ray Crystallography of Chemical Compounds. The Open Spectroscopy Journal, 3, 24-34. [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. [Link]

  • Greenwood, M. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]

  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(15), 2670-2673. [Link]

  • Wikipedia. (n.d.). Cambridge Structural Database. [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

  • Physical Sciences Data Infrastructure. (n.d.). Cambridge Structural Database (CSD). [Link]

  • Becker Medical Library, Washington University. (n.d.). CCDC – Cambridge Structural Database. [Link]

  • Al-Sanea, M. M., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia, 71(2), 481-495. [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR. NMR Service. [Link]

  • OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. [Link]

  • Wu, H., et al. (2025). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 281, 117019. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. [Link]

  • Bekircan, O., & Gümrükçüoğlu, N. (2005). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Indian Journal of Chemistry, 44B, 2107-2113. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • ResearchGate. (n.d.). Structure of piperidinyl triazole derivatives. [Link]

  • Wiglenda, T., et al. (2020). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Molecules, 25(18), 4243. [Link]

  • Bellevue College. (n.d.). Analysis of Functional Groups using Infrared (IR) Spectroscopy. [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Kurbatov, E., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Chemistry, 7(4), 119. [Link]

  • ResearchGate. (n.d.). Vibrational spectroscopy of triazoles and tetrazole. [Link]

Sources

A Senior Application Scientist's Guide to the Bioequivalence Assessment of 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting bioequivalence (BE) assessments for a series of 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine analogs. We will move beyond rote protocol recitation to explore the causal underpinnings of experimental design, ensuring a robust and scientifically defensible outcome. The principles discussed herein are grounded in international regulatory standards and best practices in bioanalysis and pharmacokinetics.

The Strategic Imperative of Bioequivalence Assessment

In drug development, establishing bioequivalence is a critical step. For generic drug approval, the goal is to demonstrate that a new formulation is therapeutically equivalent to an existing reference listed drug (RLD).[1][2] For novel analog development, comparative bioavailability studies, which use the same principles as BE studies, are essential to understand how structural modifications affect the pharmacokinetic (PK) profile of a lead compound.

Two drug products are considered bioequivalent if their rate and extent of absorption are not significantly different under similar experimental conditions.[2][3] This allows the clinical efficacy and safety data of the reference product to be extrapolated to the test product.[3] The core pharmacokinetic parameters used to determine this are the maximum plasma concentration (Cmax), which reflects the rate of absorption, and the Area Under the plasma concentration-time Curve (AUC), which represents the extent of absorption.[4][5][6]

Foundational Pillars: Study Design and Rationale

The selection of a study design is the most critical decision in a bioequivalence trial. Its purpose is to isolate the performance of the drug formulation from other sources of variability.

The Gold Standard: The Two-Period, Two-Sequence Crossover Design

For most immediate-release oral dosage forms, the recommended study design is a single-dose, two-period, two-sequence, randomized crossover study.[7][8]

  • Causality: The primary strength of the crossover design is the reduction of inter-subject variability. Each subject serves as their own control, receiving both the test and reference products in different periods. This statistical power often allows for a smaller sample size compared to a parallel design. The design must include a "washout" period between the two administrations that is sufficiently long (typically at least five half-lives of the drug) to ensure the complete elimination of the first drug before the second is administered.[9][10]

Subject Population: Minimizing Biological Noise

Bioequivalence studies are typically conducted in a small group of healthy adult volunteers (usually 24 to 36 subjects).

  • Causality: Using healthy subjects minimizes the variability that could be introduced by a disease state, which could otherwise mask differences between formulations.[11] Strict inclusion and exclusion criteria are applied to create a homogenous study population, further reducing biological "noise" and enhancing the study's ability to detect formulation-specific differences.

The entire bioequivalence assessment follows a structured workflow, from clinical conduct to final statistical reporting.

BE_Workflow cluster_clinical Clinical Phase cluster_analytical Bioanalytical Phase cluster_analysis Pharmacokinetic & Statistical Phase screening Subject Screening & Enrollment randomization Randomization (Sequence TR/RT) screening->randomization dosing1 Period 1 Dosing (Test or Reference) randomization->dosing1 sampling1 Serial Blood Sampling dosing1->sampling1 washout Washout Period (>5 half-lives) sampling1->washout dosing2 Period 2 Dosing (Alternate Product) washout->dosing2 sampling2 Serial Blood Sampling dosing2->sampling2 sample_prep Plasma Sample Preparation sampling2->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms quant Quantification of Analogs lcms->quant pk_calc PK Parameter Calculation (Cmax, AUC) quant->pk_calc stats Statistical Analysis (ANOVA, 90% CI) pk_calc->stats decision Bioequivalence Decision stats->decision

Caption: High-level workflow for a typical crossover bioequivalence study.

The Analytical Engine: LC-MS/MS for Bioquantification

The accuracy of a bioequivalence study hinges on the ability to reliably measure drug concentrations in a biological matrix, typically plasma. For complex heterocyclic structures like triazole-piperidine analogs, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique.[12][13][14]

  • Causality: LC-MS/MS provides unparalleled sensitivity and selectivity. The liquid chromatography (LC) component separates the analyte of interest from endogenous plasma components and potential metabolites. The tandem mass spectrometry (MS/MS) component provides two levels of mass filtering, allowing for the highly specific and sensitive detection of the parent drug, ensuring that measurements are not confounded by other substances.[15]

Protocol: Bioanalytical Method Using LC-MS/MS
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma, add 200 µL of a precipitating agent (e.g., acetonitrile or methanol) containing the internal standard (often a stable isotope-labeled version of the analyte).

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Transfer the clear supernatant to a clean vial for injection into the LC-MS/MS system. This is a common and efficient extraction method for many small molecules.[12][15]

  • Liquid Chromatography:

    • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is typically effective for retaining and separating compounds of intermediate polarity like the target analogs.

    • Mobile Phase: A gradient elution is often used, starting with a high percentage of aqueous phase (e.g., 0.1% formic acid in water) and ramping up the organic phase (e.g., acetonitrile or methanol). This ensures sharp peak shapes and efficient elution.[13]

    • Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

  • Tandem Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode is generally suitable for nitrogen-containing heterocyclic compounds.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the protonated molecule, [M+H]+) and a specific product ion generated by its fragmentation. This highly specific transition minimizes analytical interference.

Bioanalytical_Workflow cluster_lcms LC-MS/MS System plasma Plasma Sample Collection add_is Spike with Internal Standard plasma->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (MRM Mode) lc->ms data Generate Concentration-Time Data ms->data

Caption: The bioanalytical workflow for sample analysis via LC-MS/MS.

Data Interpretation: Pharmacokinetics and Statistical Analysis

Once the plasma concentrations are determined at each time point, a pharmacokinetic analysis is performed for each subject and formulation.

Key Pharmacokinetic Parameters
ParameterDefinitionSignificance in Bioequivalence
Cmax The maximum observed plasma concentration of the drug.Primary measure of the rate of drug absorption.[4][5]
AUCt The Area Under the plasma concentration-time Curve from time zero to the last measurable concentration.Primary measure of the extent of drug absorption over the sampling period.[4]
AUCinf The Area Under the plasma concentration-time Curve from time zero extrapolated to infinity.A more complete measure of the total extent of drug absorption.[4]
Tmax The time at which Cmax is observed.A secondary indicator of the rate of absorption.
Comparative Data for Piperidine Analogs (Hypothetical)

Below is a table of hypothetical geometric mean data for a reference compound and three new analogs, illustrating the type of comparative data generated.

CompoundCmax (ng/mL)AUCt (ngh/mL)AUCinf (ngh/mL)Tmax (h)
Reference 150.21850.51895.02.5
Analog A 145.81798.01845.32.5
Analog B 185.52250.12310.62.0
Analog C 95.31240.71280.94.0
The Statistical Test: Two One-Sided Tests (TOST)

The statistical determination of bioequivalence is not based on a simple t-test looking for no difference, which is statistically flawed. Instead, the standard approach is the Two One-Sided Tests (TOST) procedure.[16][17][18]

  • Causality: In TOST, the null hypothesis is that the products are not equivalent. The goal is to reject this hypothesis. This is done by calculating a 90% confidence interval for the ratio of the test product's geometric mean to the reference product's geometric mean for the key PK parameters (Cmax and AUC).[19] These parameters are typically log-transformed before statistical analysis to ensure the data better conforms to a normal distribution, a key assumption of the statistical model.[4]

To declare bioequivalence, this 90% confidence interval must fall entirely within the predetermined acceptance range of 80.00% to 125.00% .[3][4]

TOST_Decision_Tree start Calculate Geometric Mean Ratio (Test/Reference) for Cmax & AUC ci_calc Compute 90% Confidence Interval (CI) for the log-transformed ratio start->ci_calc check_lower Is the Lower Bound of the CI ≥ 80.00%? ci_calc->check_lower check_upper Is the Upper Bound of the CI ≤ 125.00%? check_lower->check_upper Yes fail_low Not Bioequivalent (Lower bound too low) check_lower->fail_low No pass Bioequivalent check_upper->pass Yes fail_high Not Bioequivalent (Upper bound too high) check_upper->fail_high No

Caption: Decision logic for determining bioequivalence using the 90% CI method.

Conclusion and Forward Look

The bioequivalence assessment of 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine analogs is a multi-faceted process that integrates clinical trial design, high-precision bioanalysis, and rigorous statistical evaluation. A crossover study design is preferred to control for biological variability, while LC-MS/MS provides the necessary analytical sensitivity and selectivity. The ultimate decision of bioequivalence rests on the Two One-Sided Tests procedure, where the 90% confidence intervals for the geometric mean ratios of Cmax and AUC must be contained within the 80.00% to 125.00% boundaries set by regulatory agencies like the FDA and EMA.[1][3][20] By understanding the causality behind each step, researchers can design and execute studies that are not only compliant but also scientifically robust, leading to confident decision-making in the drug development pipeline.

References

  • Guideline on the Investigation of Bioequivalence - EMA. (2010). European Medicines Agency. [Link]

  • Bioequivalence Criteria & Requirements. BioPharma Services. [Link]

  • Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. (2021). FDA. [Link]

  • A two one-sided tests procedure for assessment of individual bioequivalence. PubMed. [Link]

  • Investigation of bioequivalence - Scientific guideline. European Medicines Agency (EMA). [Link]

  • EMA adopts five product-specific bioequivalence guidelines. GaBI Online. [Link]

  • FDA Publishes Revised Draft Guidance for Industry, Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. GovDelivery. [Link]

  • Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. (2020). FDA. [Link]

  • Two One-Sided Test (TOST) Procedure. Emergent Mind. [Link]

  • FDA releases 48 new and revised bioequivalence guidelines for generics. GaBI Online. [Link]

  • FDA now recommends only one study to show bioequivalence for certain oral drug products. Hogan Lovells Engage. [Link]

  • A comparison of the Two One-Sided Tests Procedure and the Power Approach for assessing the equivalence of average bioavailabilit. JMP User Community. [Link]

  • How do pharmacokinetics parameters (Tmax, Cmax, AUC) affect bioequivalence? Quora. [Link]

  • Exact Power and Sample Size Calculations for the Two One-Sided Tests of Equivalence. PLOS ONE. [Link]

  • Liquid chromatography-tandem mass spectrometry method for simultaneous quantification of four triazole antifungal agents in human plasma. ResearchGate. [Link]

  • Product-specific bioequivalence guidance. European Medicines Agency (EMA). [Link]

  • Prediction of pharmacokinetic parameters and the assessment of their variability in bioequivalence studies by artificial neural networks. PubMed. [Link]

  • EMA publishes new and updated product-specific Bioequivalence Guidance. ECA Academy. [Link]

  • A general and rapid LC-MS/MS method for simultaneous determination of voriconazole, posaconazole, fluconazole, itraconazole and hydroxyitraconazole in IFI patients. PubMed. [Link]

  • A Course on Bioequivalence: Unit 3 - The Two One Sided T-Test on a Parallel Design. The Book of Bioequivalence. [Link]

  • Simultaneous determination of three tyrosine kinase inhibitors and three triazoles in human plasma by LC-MS/MS: applications to therapeutic drug monitoring and drug-drug interaction studies. PubMed. [Link]

  • Statistical analysis of pharmacokinetic data : bioequivalence study. Michigan State University Digital Repository. [Link]

  • Guideline for Bioequivalence Studies of Generic Products. Pharmaceuticals and Medical Devices Agency. [Link]

  • Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole. Springer Nature Experiments. [Link]

  • bioavailability & bioequivalence testing protocol. SlideShare. [Link]

  • Development and validation of a new method to simultaneously quantify triazoles in plasma spotted on dry sample spot devices and analysed by HPLC-MS. ResearchGate. [Link]

  • Bioequivalence protocol. SlideShare. [Link]

  • Bioequivalence Study Protocol. ClinicalTrials.gov. [Link]

  • GUIDE FOR CONDUCTING BIOEQUIVALENCE STUDIES FOR VETERINARY MEDICINES. World Organisation for Animal Health (WOAH). [Link]

  • Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. Food and Drug Administration. [Link]

Sources

Technical Comparison Guide: Selectivity Profiling of 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to Specificity

In the development of insomnia therapeutics, the industry has pivoted from Dual Orexin Receptor Antagonists (DORAs) like Suvorexant to Selective Orexin-2 Receptor Antagonists (SORA-2) . The molecule 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine represents the foundational scaffold for this next-generation class, most notably optimized into the clinical candidate JNJ-42847922 (Seltorexant) .

This guide provides a technical breakdown of the selectivity profiling for this scaffold. Unlike DORAs, which block both OX1R and OX2R, this scaffold is engineered to selectively inhibit OX2R (linked to wakefulness) while sparing OX1R (linked to REM regulation and emotion), thereby mitigating risks of cataplexy and narcolepsy-like adverse events.

Mechanism of Action & Signaling Pathway

To understand the selectivity requirements, one must visualize the divergent signaling pathways of the Orexin system. The 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine scaffold functions as a reversible antagonist, primarily disrupting the Gq-mediated calcium influx.

Figure 1: Orexin Signaling and Antagonist Intervention

OrexinSignaling OrexinA Orexin A (Endogenous Ligand) OX1R OX1R Receptor (Arousal + Emotion/Reward) OrexinA->OX1R OX2R OX2R Receptor (Wakefulness/Sleep Switch) OrexinA->OX2R OrexinB Orexin B (Endogenous Ligand) OrexinB->OX2R Gq Gq Protein OX1R->Gq Cataplexy Risk of Cataplexy (Muscle Atonia) OX1R->Cataplexy Loss of signaling OX2R->Gq SORA 3-(4-phenyl...)-piperidine (SORA-2 Scaffold) SORA->OX1R >100x Selectivity SORA->OX2R SELECTIVE BLOCK DORA Suvorexant (DORA) DORA->OX1R Blocks DORA->OX2R Blocks PLC PLC Activation Gq->PLC Ca Ca2+ Influx (Neuronal Excitation) PLC->Ca Sleep Induction of Sleep (NREM Dominant) Ca->Sleep

Caption: Selective blockade of OX2R by the triazole-piperidine scaffold promotes sleep without disrupting OX1R-mediated motor control, reducing cataplexy risk compared to DORAs.

Comparative Selectivity Profile

The critical metric for this scaffold is the Selectivity Ratio (OX1R Ki / OX2R Ki) .[1] A successful SORA-2 candidate must exhibit at least a 50-fold (ideally >100-fold) selectivity window to ensure safety at therapeutic doses.[1]

Table 1: Binding Affinity and Functional Potency Comparison[2]
Compound ClassRepresentativeTargetBinding Affinity (

nM)
Functional Potency (

nM)
Selectivity Ratio (OX1R/OX2R)
SORA-2 (Subject) JNJ-42847922 OX2R 8.0 13 > 100
OX1R> 1,000> 1,500
DORA (Alternative) SuvorexantOX2R0.5525~ 1 (Dual)
OX1R0.3525
SORA-1 (Tool) SB-334867OX2R> 1,000> 10,000< 0.01 (Inverse)
OX1R3850

Data Source: Aggregated from Letavic et al. (2015) and Bonaventure et al. (2015).

Off-Target Safety Panel (The "Clean" Profile)

Beyond the orexin family, the 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine scaffold is renowned for its lack of activity against traditional "problem" receptors.

  • Dopamine Transporter (DAT): No affinity (unlike Zolpidem/Stimulants).

  • GABA-A Receptor: No affinity (avoids benzodiazepine-like withdrawal).

  • hERG Channel: Optimized derivatives show

    
    , mitigating cardiac QT prolongation risks.
    

Experimental Protocol: Validating Selectivity

To reproduce the selectivity profile described above, researchers should utilize a Dual-Path Screening Cascade . The following protocol details the industry-standard Calcium Flux Assay (FLIPR) used to generate the functional data.

Figure 2: Selectivity Screening Workflow

ScreeningCascade Compound Triazole-Piperidine Derivative Tier1 Tier 1: Radioligand Binding (Competition vs [3H]-EMPA) Compound->Tier1 Tier2 Tier 2: Functional FLIPR (Ca2+ Flux in CHO Cells) Tier1->Tier2 If Ki < 50nM Tier3 Tier 3: Selectivity Check (OX1R vs OX2R Ratio) Tier2->Tier3 Calculate IC50 Safety Tier 4: Safety Panel (hERG, CYP, CEREP) Tier3->Safety If Ratio > 50x

Caption: A four-tier screening cascade ensures that only compounds with high potency and strict OX2R selectivity advance to safety profiling.

Detailed Protocol: FLIPR Calcium Mobilization Assay

Objective: Quantify functional antagonism at human OX2R vs. OX1R.

Reagents:

  • Cell Lines: CHO-K1 cells stably expressing hOX2R or hOX1R.

  • Agonist: Orexin-A (non-selective agonist) at

    
     concentration.
    
  • Dye: Fluo-4 AM (Calcium indicator).

Step-by-Step Methodology:

  • Seeding: Plate CHO-hOX2R and CHO-hOX1R cells (20,000 cells/well) in 384-well black-wall plates. Incubate overnight at 37°C/5% CO2.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM loading buffer (with 2.5 mM Probenecid to prevent dye efflux). Incubate for 60 min at 37°C.

  • Compound Addition: Add the 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine derivative (serially diluted in DMSO/Buffer). Incubate for 15 min.

    • Control: Use Suvorexant as a positive control for dual blockade.

    • Vehicle: 0.1% DMSO.

  • Agonist Challenge: Inject Orexin-A (

    
     concentration) using the FLIPR Tetra system.
    
  • Measurement: Record fluorescence intensity (Excitation 488 nm / Emission 525 nm) for 60 seconds.

  • Analysis: Calculate

    
     based on the inhibition of the Orexin-A induced calcium peak.
    
    • Validation Check: The

      
       at OX2R must be < 50 nM, while the 
      
      
      
      at OX1R should be > 1000 nM to confirm the SORA-2 profile.

Technical Insights & Troubleshooting

Why the Triazole-Piperidine Scaffold? Medicinal chemistry optimization (Letavic et al.) revealed that the 2-fluoro-phenyl substitution on the triazole ring (present in JNJ-42847922) is critical for locking the conformation that fits the OX2R pocket while sterically clashing with the OX1R pocket.

Common Experimental Pitfalls:

  • Lipophilicity: This scaffold can be lipophilic. Ensure BSA (0.1%) is present in the assay buffer to prevent non-specific binding to plasticware, which artificially inflates

    
     values.
    
  • Agonist Concentration: Using Orexin-A at concentrations

    
     can shift the antagonist 
    
    
    
    to the right (Cheng-Prusoff shift), masking the true potency. Always titrate the agonist daily.
  • Time-Dependence: Some SORA-2 compounds show slow dissociation kinetics (pseudo-irreversible binding). Pre-incubation times longer than 30 minutes may result in higher apparent potency.

References

  • Letavic, M. A., et al. (2015).[2][3][4] "Discovery of 3-(4-Phenyl-4H-1,2,4-triazol-3-yl)piperidine Derivatives as Selective Orexin-2 Receptor Antagonists." Journal of Medicinal Chemistry, 58(15), 5620–5634.

  • Bonaventure, P., et al. (2015).[2][3] "Characterization of JNJ-42847922, a Selective Orexin-2 Receptor Antagonist, as a Clinical Candidate for the Treatment of Insomnia." Journal of Pharmacology and Experimental Therapeutics, 354(3), 471-482.[2]

  • Dugovic, C., et al. (2014). "Blockade of Orexin-1 Receptors Attenuates Orexin-2 Receptor Antagonism-Induced Sleep Promotion in the Rat." Journal of Pharmacology and Experimental Therapeutics, 349(1), 69-74.

  • Gotter, A. L., et al. (2012). "International Union of Basic and Clinical Pharmacology. LXXXVI. Orexin Receptor Function, Nomenclature and Pharmacology." Pharmacological Reviews, 64(3), 389-420.

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Class: Pharmacologically Active Heterocyclic Intermediate Default Hazard Band: OEB 3/4 (Potent Compound) until toxicological data proves otherwise. Critical Risks:

  • Respiratory Sensitization/Systemic Toxicity: The 1,2,4-triazole moiety is a common pharmacophore in antifungals and CNS-active agents (e.g., orexin antagonists), implying high biological activity.

  • Corrosivity/Irritation: The piperidine ring (secondary amine) confers basicity (

    
    ), posing risks of chemical burns to mucous membranes and eyes.
    
  • Unknown Potency: As a research intermediate, specific toxicology (LD50, NOAEL) is likely absent. You must apply the Precautionary Principle : treat as a high-potency active pharmaceutical ingredient (HP-API).

Risk Assessment & Hazard Identification

Do not rely solely on generic SDS data. Use this Structure-Activity Relationship (SAR) analysis to justify your safety protocols.

Functional GroupAssociated HazardPhysiological ImpactControl Measure
Piperidine Ring Corrosive / Caustic Severe eye damage (Category 1), Skin irritation, Respiratory tract burns.pH-neutralizing wash stations; Double-gloving.
1,2,4-Triazole Systemic Toxicity Potential teratogenicity, hepatotoxicity, or specific target organ toxicity (STOT).Zero-inhalation policy (HEPA filtration).
Physical State (Solid) Dust Aerosolization High surface area for absorption; electrostatic clinging to PPE.Static-dissipative weighing; Wet-wiping methods.

PPE Ensemble Specifications

The following PPE is mandatory for all procedures involving >5 mg of solid substance or >10 mL of concentrated solution.

A. Respiratory Protection (The Primary Barrier)
  • Standard Operation (In Fume Hood): N95 respirators are insufficient for potent amines. Use a Half-face elastomeric respirator with P100 cartridges (magenta).

    • Why? Piperidine derivatives can have low odor thresholds but high irritation potential. P100 stops particulates; the elastomeric seal prevents bypass leakage.

  • Spill Cleanup / Outside Hood: PAPR (Powered Air Purifying Respirator) with loose-fitting hood.

B. Dermal Protection (The Secondary Barrier)
  • Glove Protocol: Double-gloving is mandatory.

    • Inner Glove: 4 mil Nitrile (Inspection layer).

    • Outer Glove: 5-8 mil Extended Cuff Nitrile (Sacrificial layer).

    • Rationale: Piperidine bases can degrade thin latex. Nitrile offers superior chemical resistance to basic amines.

  • Critical Step: If using halogenated solvents (DCM/Chloroform) for synthesis, replace outer glove with Silver Shield (Laminate) gloves, as nitrile is permeable to these solvents.

C. Ocular & Body Protection[1][2]
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are not acceptable due to the corrosive nature of the piperidine dust.

  • Body: Disposable Tyvek® lab coat (elastic cuffs). Cotton lab coats retain toxic dust and present a cross-contamination risk to laundry services.

Operational Protocols

Protocol A: Weighing & Transfer (High Risk)
  • Engineering Control: Balance must be inside a Chemical Fume Hood or Powder Containment Enclosure .

  • Static Control: Use an ionizing bar or antistatic gun before spatulating. Charged piperidine dust is "sticky" and hard to clean.

  • Technique:

    • Tare the vial closed.

    • Open vial only inside the hood.

    • Transfer solid.

    • Wipe the exterior of the receiving vessel with a methanol-dampened Kimwipe before removing it from the hood.

Protocol B: Solubilization & Synthesis
  • Solvent Choice: Avoid protic solvents (methanol/ethanol) if exothermic heat generation is a concern during initial dissolution (acid-base reaction risk if acidified).

  • Quenching: If the piperidine is used as a free base in reaction, quench excess base with weak acid (e.g., dilute citric acid) before disposal to neutralize corrosivity.

Protocol C: Decontamination & Disposal
  • Decon Solution: 5% Acetic Acid or Citric Acid solution (to neutralize the amine), followed by surfactant (soap) water, then water rinse.

  • Waste Stream:

    • Solid Waste: Segregate as "Cytotoxic/Potent Solid Waste" (Incineration required).

    • Liquid Waste: Basic Organic Waste (Do not mix with oxidizers).

Visualizations

Figure 1: PPE Decision Logic (Occupational Exposure Banding)

This logic gate determines the necessary protection level based on the operation's energy and the compound's state.

PPE_Decision_Tree Start Start: Handling 3-(4-phenyl...) State Physical State? Start->State Solid Solid / Powder State->Solid Dust Hazard Liquid Solution / Oil State->Liquid Splash Hazard Quantity Quantity > 10mg? Solid->Quantity LevelC LEVEL C: Splash Goggles + Laminate Gloves (if DCM used) Liquid->LevelC HighExp High Exposure Risk Quantity->HighExp Yes LowExp Low Exposure Risk Quantity->LowExp No LevelA LEVEL A: Fume Hood + P100 Mask + Double Nitrile + Tyvek HighExp->LevelA LevelB LEVEL B: Fume Hood + Single Nitrile + Lab Coat LowExp->LevelB

Caption: Decision matrix for selecting PPE based on physical state and quantity. Solid handling requires higher respiratory protection due to dust aerosolization risks.

Figure 2: Safe Handling Workflow (Donning to Disposal)

A closed-loop system to prevent lab contamination.

Handling_Workflow Donning 1. Donning: Tyvek -> Shoe Covers -> Inner Gloves -> P100 -> Outer Gloves Prep 2. Prep: Antistatic Gun on Vials Check Hood Flow Donning->Prep Ops 3. Operation: Weigh/React inside Hood (Keep sash low) Prep->Ops Decon 4. Decon: Wipe containers with 5% Citric Acid -> Ethanol Ops->Decon Spill or Completion Doffing 5. Doffing: Remove Outer Gloves (in hood) -> Remove Tyvek -> Wash Hands Decon->Doffing Doffing->Donning Next Run

Caption: Step-by-step workflow emphasizing the "Clean-to-Dirty" progression and specific decontamination steps for basic amines.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. DHHS (NIOSH) Publication No. 2019-132. [Link]

  • Carl Roth GmbH. (2024). Safety Data Sheet: Piperidine. (Provides baseline toxicity data for the piperidine moiety: H314, H331). [Link]

  • 3M Technical Data. (2020). Suggested Containment Control Strategy and PPE based on Occupational Exposure Banding. [Link]

×

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3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine
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3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.